Isoelemicin

Catalog No.
S1527971
CAS No.
5273-85-8
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoelemicin

CAS Number

5273-85-8

Product Name

Isoelemicin

IUPAC Name

1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3/b6-5+

InChI Key

RRXOQHQFJOQLQR-AATRIKPKSA-N

SMILES

Array

Synonyms

isoelemicin, isoelemicin, (E)-isomer, isoelemicin, (Z)-isomer

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)OC)OC

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)OC)OC)OC

The exact mass of the compound Isoelemicin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16705. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of olefinic compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Analytical Techniques for Compound Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines a modern approach for the detailed analysis of compounds like isoelemicin, combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This methodology is adapted from current research on drug degradation mixtures [1].

G Start Sample Preparation MS Mass Spectrometry (LC-UV-IM-HRMS) Start->MS NMR NMR Spectroscopy (1D & 2D NUS) Start->NMR DataFusion Data Integration & Structural Elucidation MS->DataFusion NMR->DataFusion Stats Statistical Analysis (PLS Regression) DataFusion->Stats End Confirmed Structure & Degradation Pathways Stats->End

Integrated MS-NMR Workflow for Structural Analysis

Core Experimental Protocols

The methodology relies on specific, sophisticated protocols for both MS and NMR.

Sample Preparation

  • A single preparation protocol yields a sample compatible with both MS and NMR analysis [1].
  • For NMR, a buffer system of DMSO-d6/D2O (70:30, v/v) with 50 mM Tris buffer is effective for sample solubilization, pH adjustment, and maintaining stable chemical shifts [1].

Mass Spectrometry (UPLC-UV-IM-HRMS)

  • Technique: Ultra-Performance Liquid Chromatography (UPLC) coupled with Ion Mobility (IM) separation and High-Resolution Mass Spectrometry (HRMS) [1].
  • Acquisition Mode: High-Definition All-Ion Fragmentation (HDMSE), a Data Independent Analysis (DIA) method [1].
    • Low-energy (LE) scan: Identifies precursor ions.
    • High-energy (HE) scan: Generates fragment ions.
    • Ion Mobility (IM): Aligns fragment ions with their precursors using drift-time filtering, simplifying data interpretation without needing targeted MS/MS experiments [1].

NMR Spectroscopy

  • Experiments: A combination of 1D and 2D experiments is crucial [1] [2].
    • ¹H-NMR: For chemical shift, multiplicity, and quantification (qNMR).
    • ²D-NMR: Includes J-resolved (JRES), Heteronuclear Single Quantum Correlation (HSQC, ¹H-¹³C), and Total Correlation Spectroscopy (TOCSY, ¹H-¹H) to confirm bond connectivity and atom arrangement [1].
  • Enhancement: The Non-Uniform Sampling (NUS) method is implemented in 2D pulse sequences to gain resolution and reduce experiment time, which is critical for analyzing mixtures with overlapping signals [1].

Data Analysis Integration

  • Software: Use prediction software (e.g., MNova) to generate structural hypotheses from MS data, which are then confirmed or refined using NMR data [1].
  • Statistics: For multi-sample studies (e.g., various degradation conditions), Partial Least Squares (PLS) regression can rapidly correlate large MS and NMR datasets [1].

NMR Spectral Data Interpretation

For structural elucidation, interpreting the NMR spectrum provides key information [2]:

Information Type Description & Significance
Chemical Shift (δ) Identifies chemical groups and electronic environment. Reported in ppm relative to a standard (e.g., TMS) [2].
Signal Integration In ¹H-NMR, the area under a signal is proportional to the number of nuclei it represents [2].
Scalar Coupling (J) Reveals connectivity through bonds. Splits signals based on the N+1 rule, indicating the number of adjacent protons [2].
Multiplicity The pattern of split peaks (e.g., singlet, doublet, triplet) provides information on the molecular neighborhood [2].

A Guide to Finding Specific Data on this compound

Since a dedicated whitepaper for this compound was not found, you can obtain its specific data by applying the above framework and consulting these resources:

  • Specialized Databases: Search scientific databases for "this compound NMR" or "this compound mass spectrometry". These platforms often contain raw and interpreted spectral data.
  • Natural Product Chemistry Literature: Look for research articles on the analysis of essential oils or plant extracts from sources known to contain this compound. Such papers frequently include full spectroscopic characterizations.

References

A Framework for Elucidating the Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental and computational approaches that can be employed to discover the isoelemicin biosynthesis pathway.

Methodology Description Application to this compound Key Outputs
Computational Prediction [1] Use tools like BioNavi-NP to predict plausible biosynthetic routes from a starter molecule to this compound. Input the structure of putative precursors (e.g., coniferyl alcohol) to generate hypothetical pathways. Ranked list of predicted reaction sequences and potential intermediate compounds.
Transcriptomic & Genomic Analysis [2] Sequence the genome and analyze RNA expression (transcriptome) of a plant producing this compound. Compare against plants that do not produce it. Use antiSMASH or similar software to find Biosynthetic Gene Clusters (BGCs). Correlate gene expression with this compound production levels to identify candidate genes [2]. A shortlist of genes (e.g., O-methyltransferases, cytochrome P450s) likely involved in the pathway.
In vitro Enzymatic Assays Clone and express candidate genes in a system like E. coli. Incubate the purified enzymes with predicted substrate molecules. Test if a candidate enzyme can catalyze a specific reaction, such as the O-methylation of a precursor, to form an this compound-like compound. Verification of enzyme function and identification of specific reaction steps and substrates.
Heterologous Reconstruction [2] Introduce the candidate genes identified above into a heterologous host like yeast or bacteria to reconstruct the pathway. Co-express multiple candidate genes in a single host to see if the system can produce this compound from a simple, engineered precursor. Confirmation of the complete pathway and potential for biotechnological production.

The following diagram illustrates the logical workflow for these investigative methods, showing how they interconnect to form a complete research strategy.

Start Start: this compound Structure Comp Computational Prediction (Tools like BioNavi-NP) Start->Comp Omics Genomic & Transcriptomic Analysis Start->Omics CandidateGenes List of Candidate Biosynthetic Genes Comp->CandidateGenes Generates Hypotheses Omics->CandidateGenes Identifies Candidates EnzymeAssay In vitro Enzymatic Assays CandidateGenes->EnzymeAssay Functional Characterization PathwayConfirm Heterologous Pathway Reconstruction EnzymeAssay->PathwayConfirm Validates Individual Steps End Elucidated Pathway PathwayConfirm->End Confirms Full Pathway

Key Considerations for Researchers

When undertaking this research, please consider the following points:

  • Precursor Relationship: this compound is structurally very similar to other phenylpropenes like elemicin and methyleugenol. It is likely a biosynthetic derivative, and the key steps involved are probably O-methylation reactions catalyzed by O-methyltransferases (OMTs). Your investigation should prioritize identifying these specific enzymes.
  • Tool Selection: For computational prediction, BioNavi-NP is a specialized tool designed for navigating biosynthesis pathways for natural products and can be a powerful starting point [1].
  • Experimental Challenges: Be aware that a major challenge in this field, as noted in the recent discovery of an iridoid cyclase, is that enzymes can catalyze completely unexpected reactions that are difficult to predict with bioinformatics alone [2]. Experimental validation is therefore essential.

References

GC-MS Fundamentals and Method Selection

Author: Smolecule Technical Support Team. Date: February 2026

GC-MS combines gas chromatography for separation with mass spectrometry for detection [1]. Understanding the core principles is essential for developing a method.

The table below compares GC-MS with LC-MS, another common technique, to help you select the appropriate method for your project.

Feature GC-MS LC-MS (for context)
Separation Principle Volatility & interaction with stationary phase [2] [1] Polarity & interaction with stationary phase [1]
Mobile Phase Inert gas (e.g., Helium, Nitrogen) [1] Liquid solvents (e.g., water, methanol, acetonitrile) [1]
Sample Suitability Volatile and semi-volatile compounds; thermally stable compounds [3]. Ideal for isoelemicin-like molecules. Non-volatile, thermally labile, and polar compounds (e.g., peptides, proteins) [1]
Sample Preparation Often requires derivatization for non-volatile or polar analytes to increase volatility and thermal stability. Less frequently requires derivatization [1].
Key Strength Excellent for separating complex mixtures of volatiles; extensive, searchable standard spectral libraries. Broad range of analyte coverage without the need for volatility [1].

For a phenylpropene like this compound, which is likely volatile and thermally stable, GC-MS is a highly suitable technique.

Developing Your GC-MS Method for this compound

A robust GC-MS method requires optimizing several parameters. The general workflow and key considerations are outlined in the diagram below.

G Sample Preparation Sample Preparation GC Separation GC Separation Sample Preparation->GC Separation Extraction\n(Solvent Selection) Extraction (Solvent Selection) Sample Preparation->Extraction\n(Solvent Selection) Derivatization\n(if needed) Derivatization (if needed) Sample Preparation->Derivatization\n(if needed) Clean-up & Dilution Clean-up & Dilution Sample Preparation->Clean-up & Dilution MS Detection MS Detection GC Separation->MS Detection Inlet Temperature Inlet Temperature GC Separation->Inlet Temperature Oven Temp. Program\n(Rate, Hold times) Oven Temp. Program (Rate, Hold times) GC Separation->Oven Temp. Program\n(Rate, Hold times) Carrier Gas Flow Carrier Gas Flow GC Separation->Carrier Gas Flow Column Selection\n(Polarity, Dimensions) Column Selection (Polarity, Dimensions) GC Separation->Column Selection\n(Polarity, Dimensions) Data Analysis Data Analysis MS Detection->Data Analysis Ionization Mode\n(EI, typically 70 eV) Ionization Mode (EI, typically 70 eV) MS Detection->Ionization Mode\n(EI, typically 70 eV) Scan Mode\n(Full scan / SIM) Scan Mode (Full scan / SIM) MS Detection->Scan Mode\n(Full scan / SIM) Ion Source Temp Ion Source Temp MS Detection->Ion Source Temp Spectral Library Search Spectral Library Search Data Analysis->Spectral Library Search Interpret Fragmentation Interpret Fragmentation Data Analysis->Interpret Fragmentation Quantification\n(if applicable) Quantification (if applicable) Data Analysis->Quantification\n(if applicable)

General GC-MS analytical workflow for compound identification.

Sample Preparation
  • Extraction: For plant material, common techniques include hydrodistillation, steam distillation, or solvent extraction (e.g., using hexane, dichloromethane, or methanol) to obtain the essential oil or crude extract containing this compound [3].
  • Clean-up and Dilution: The extract may require dilution with a volatile organic solvent like dichloromethane or hexane to achieve the right concentration and ensure compatibility with the GC system [4]. Centrifugation can be used to remove particulate matter or interfering salts [4].
GC Separation Optimization
  • Inlet Temperature: Set sufficiently high (e.g., 250°C) to ensure complete and instantaneous vaporization of the sample without decomposition.
  • Oven Temperature Program: A common starting point is 50-60°C (hold 1-2 min), ramped at 5-20°C/min to 280-300°C (hold 5-10 min). Adjust rates and hold times to achieve baseline separation of this compound from other components. The analysis in the search results used a 23-minute runtime [4].
  • Carrier Gas: Use high-purity helium or hydrogen. Constant flow mode (e.g., 1.0 mL/min) is typical.
  • Column Selection: A mid-polarity stationary phase (e.g., 35% phenyl / 65% dimethylpolysiloxane) is often ideal for separating oxygenated terpenes and phenylpropenes like this compound, as it provides a good balance of separation based on both volatility and polarity.
MS Detection Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard. This hard ionization method produces reproducible, fragment-rich spectra that can be matched against commercial libraries [2].
  • Scan Mode:
    • Full Scan (e.g., m/z 40-500): Used for untargeted analysis, qualitative identification, and library searching [4].
    • Selected Ion Monitoring (SIM): If high sensitivity for trace-level detection or quantification of this compound is needed, SIM provides lower detection limits by focusing only on pre-selected characteristic ions [4].
  • Transfer Line Temperature: Typically set between 250-300°C.
  • Ion Source Temperature: Usually maintained at 200-250°C.

Data Interpretation and Identification

Confidently identifying this compound relies on interpreting the data generated.

  • Retention Index (RI): Compare the adjusted retention time of your putative this compound peak against that of an authentic chemical standard analyzed under identical conditions. You can also calculate its Kovats Retention Index using a calibrated n-alkane series and compare it to literature values for this compound. A match in RI adds strong confirming evidence.
  • Mass Spectral Interpretation: Acquire the mass spectrum of the peak and search it against commercial databases (NIST, Wiley). The table below predicts the key fragmentation patterns expected for this compound based on its structure (1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene).
Mass Spectral Feature Interpretation and Significance for this compound
Molecular Ion (M⁺•) Should be observed at m/z 208 for C₁₁H₁₄O₃. Confirms the molecular weight.
Key Fragments
m/z 177 [M⁺• - OCH₃] Very characteristic loss of a methoxy group.
m/z 165 [M⁺• - CH₃CO]? Potential loss of an acetyl radical, common in phenylpropenes.
m/z 151 May correspond to a fragment after loss of C₃H₅ (allyl group) or other rearrangement.
Base Peak The most abundant ion, often m/z 151 or 177 for this compound class, is a key identifier.

Verification and Quality Control

For research and publication, rigorous verification is needed.

  • Use of Standards: The most definitive confirmation is analyzing an authentic, certified reference standard of this compound and matching both the retention time and mass spectrum.
  • Method Validation: For quantitative work, validate the method by determining parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
  • Quality Control: Include procedural blanks to check for contamination and quality control samples spiked with a known amount of standard to monitor instrument performance over time.

References

Core Principles of HPLC Method Development

Author: Smolecule Technical Support Team. Date: February 2026

The process of developing a robust HPLC method involves systematically optimizing several key parameters to achieve the desired separation. The general workflow is outlined below.

Start Start Method Development ColumnSelect Column Selection Start->ColumnSelect MobilePhase Mobile Phase Optimization ColumnSelect->MobilePhase Elution Elution Mode Selection MobilePhase->Elution Temp Temperature Screening Elution->Temp Validation Method Validation & Robustness Testing Temp->Validation

Figure 1: A logical workflow for systematic HPLC method development.

Strategic Optimization of HPLC Parameters

Stationary Phase (Column) Selection

Reversed-phase chromatography is the most common starting point for purifying small organic molecules like isoelemicin [1]. Since this compound is a non-polar compound, a C18 column is an excellent first choice [2] [3]. The following table compares common column chemistries to consider during screening.

Column Type Best For Considerations for this compound
C18 [3] Standard reversed-phase; most compounds. Primary starting point; provides good retention for non-polar molecules.
Phenyl [3] Compounds with ring structures; polar compounds. Good alternative if C18 selectivity is insufficient; can separate positional isomers.
RP-Amide [3] Polar compounds, especially bases; H-bonding potential. Useful if sample contains polar impurities or related polar compounds.
Mobile Phase Optimization

The mobile phase controls elution strength and selectivity. A common starting point is a mixture of water (aqueous) and acetonitrile (organic) [1]. You can adjust the pH with volatile buffers like trifluoroacetic acid (TFA), acetate, or formate, especially if coupling to MS detection [3].

Elution Mode and Temperature
  • Elution Mode: Begin with isocratic elution (constant mobile phase composition) if the sample is simple. For complex mixtures, a gradient elution (increasing organic solvent over time) is more effective for separating components with different polarities [2].
  • Temperature: Column temperature is a key parameter. Screening temperatures between 30°C to 50°C can significantly improve resolution and peak shape [2].

Method Validation and System Suitability

Once a separation is achieved, the method must be validated to ensure it is reliable, reproducible, and fit for its purpose [4]. Key validation parameters and system suitability tests are summarized below.

Parameter Definition & Purpose Typical Acceptance Criteria
Resolution (Rs) [4] Measures separation between two peaks. >1.5 between the peak of interest and closest eluting neighbor.
Theoretical Plates (N) [4] Measures column efficiency (peak sharpness). >2000 for a good column.
Tailing Factor (T) [4] Measures peak symmetry. Ideally ≤2.
Precision (Repeatability) [4] Measures run-to-run reproducibility. Relative Standard Deviation (RSD) of retention time and area ≤ 2.0% for 5-6 replicate injections.
Linearity & Range [4] Confirms detector response is proportional to analyte concentration. Demonstrated across a specified concentration range (e.g., 80-120% of target).

A Proposed Experimental Plan for this compound

You can use the following workflow diagram to visualize a practical screening protocol.

Start Start: Crude this compound Sample Step1 1. Column & Buffer Screen • Columns: C18, Phenyl • Buffer: Water/Acetonitrile + 0.1% Formic Acid • Run a linear gradient (e.g., 5% to 100% organic in 20 min) Start->Step1 Step2 2. Refine Gradient • Adjust gradient slope based on initial results • Goal: Space out peaks of interest Step1->Step2 Step3 3. Fine-Tune Selectivity • Adjust temperature (30°C, 40°C, 50°C) • Consider modifying organic solvent (MeOH vs. ACN) Step2->Step3 Step4 4. Shift to Preparative Mode • Scale up to semi-prep/prep column • Optimize for loading capacity & recovery Step3->Step4

Figure 2: A proposed multi-step experimental protocol for developing an this compound purification method.

Troubleshooting Common Issues

  • Poor Retention: If this compound elutes too quickly, use a less polar C8 or C4 column or start with a higher aqueous percentage in the mobile phase [2].
  • Peak Tailing: This often indicates secondary interactions with the column. Try a different column chemistry (e.g., Phenyl), ensure adequate buffering capacity, or increase the column temperature [2] [3].
  • Insufficient Resolution: Flatten the gradient slope to increase separation time between close peaks, reduce sample loading, or screen a column with different selectivity [2].

References

Chemical Identity and Properties of Isoelemicin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and physical data for Isoelemicin:

Property Value / Description
IUPAC Name 1,2,3-Trimethoxy-5-[(E)-prop-1-enyl]benzene [1]
Chemical Formula C₁₂H₁₆O₃ [2] [1]
Molecular Weight 208.26 g/mol [2] [1]
CAS Registry Number 5273-85-8 [2] [1]
Classification Phenylpropanoid (Phenylpropene) [2] [1]
Structure Benzene ring with 1,2,3-trimethoxy substitution and a trans-(E) propenyl chain [1]
XLogP3 2.50-2.792 (estimated) [2]
Boiling Point ~306-307 °C at 760 mmHg (estimated) [2]
Water Solubility ~155.4 mg/L at 25°C (estimated) [2]
Storage Conditions Desiccate at -20°C [1]

Biosynthesis and Classification Context

This compound belongs to the phenylpropanoid biosynthetic pathway. This large family of plant compounds is defined by a C6-C3 skeleton (a six-carbon aromatic phenyl group attached to a three-carbon propene chain) derived from the amino acids phenylalanine or tyrosine [3] [4].

The following diagram outlines the general biosynthetic pathway leading to phenylpropenes like this compound:

pathway Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL CoumaricAcid CoumaricAcid CinnamicAcid->CoumaricAcid C4H CoumaroylCoA CoumaroylCoA CoumaricAcid->CoumaroylCoA 4CL Monolignols Monolignols CoumaroylCoA->Monolignols Reduction Phenylpropenes Phenylpropenes Monolignols->Phenylpropenes Further Modification This compound This compound Phenylpropenes->this compound e.g., O-Methylation

General phenylpropanoid pathway leading to this compound.

Key enzymatic steps in the core phenylpropanoid pathway include:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to form cinnamic acid [4] [5] [6].
  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to yield 4-coumaric acid [5] [6].
  • 4-Coumarate:CoA ligase (4CL): Activates coumaric acid to form 4-coumaroyl-CoA [5] [7].

From the central intermediate 4-coumaroyl-CoA, the pathway diverges. Reduction steps produce monolignols (like coumaryl, coniferyl, and sinapyl alcohols), which are precursors for lignin and lignans [4]. Further modifications of these precursors lead to phenylpropenes, the subfamily to which this compound belongs [4].

Natural Occurrence and Research Context

This compound is a naturally occurring compound found in various plants [2]. It has been identified in:

  • The herbs of Erythrina stricta [1].
  • Essential oils of plants including cubeb oil, mace oil, laurel leaf oil, and snake root oil [2].

In scientific research, this compound is used as a high-purity standard or reference compound for studies in natural product chemistry and metabolism [1].

References

Isoelemicin isolation from Myristica fragrans

Author: Smolecule Technical Support Team. Date: February 2026

Isolation Workflow and Chemical Context

The general approach involves a sequence of extraction, fractionation, and purification, with HPLC analysis used to guide the process towards the target compounds [1]. Isoelemicin is one of several phenylpropanoids and phenolic compounds found in nutmeg kernel [1].

The following diagram illustrates the logical sequence of the isolation and identification workflow:

G start Start: Plant Material (Myristica fragrans kernel) step1 Extraction start->step1 step2 Fractionation step1->step2 step3 HPLC-Guided Fractionation step2->step3 step4 Purification step3->step4 step5 Identification step4->step5 end Pure this compound step5->end guide HPLC Fingerprinting (Guides每一步的选择) guide->step3

HPLC-guided isolation workflow for this compound.

Key Constituents and Analytical Data

This compound is typically isolated alongside other structurally similar compounds. The table below summarizes the key phenylpropanoids and phenolic constituents identified in one major study [1].

Table 1: Key Phenolic and Phenylpropanoid Constituents Isolated from Myristica fragrans Kernel [1]

Compound Name Chemical Class
Elemicin Phenylpropanoid
This compound Phenylpropanoid
Myristicin Phenylpropanoid
Surinamensin Phenolic Constituent
Malabaricone C Phenolic Constituent
2-(3'-allyl-2',6'-dimethoxy-phenyloxy)-l-... Phenolic Constituent
Methoxylicarin A Phenolic Constituent
Licarin A Phenolic Constituent
Malabaricone B Phenolic Constituent
Licarin C Phenolic Constituent
5'-methoxylicarin B Phenolic Constituent
Licarin B Phenolic Constituent

Furthermore, analytical data from GC-MS studies on nutmeg extracts help in preliminary identification. The following table shows the relative abundance of some volatile compounds, including this compound, found in a hexane extract [2].

Table 2: Relative Abundance of Selected Compounds in a Nutmeg Hexane Extract (GC-MS Data) [2]

Compound Name Relative Abundance (%)
Sabinene 12.2
Linoleic acid 11.7
Hexadecanoic acid 10.5
Safrole 8.1
Elemicin 7.8

Detailed Experimental Protocols

Based on the research, here are the detailed methodologies for key stages of the isolation process.

Plant Material and Extraction
  • Source: Dried seeds of Myristica fragrans [3].
  • Preparation: Seeds are ground into a fine powder using a mortar and pestle [2].
  • Extraction Procedure: The powdered plant material is subjected to extraction using organic solvents. Common methods include:
    • Maceration: The powder is macerated in methanol (e.g., 5L per 1500g of powder) at room temperature for 48 hours. The extract is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract [3].
    • Polarity-Guided Sequential Extraction: The powdered material can be sequentially extracted with solvents of increasing polarity (e.g., hexane -> chloroform -> methanol -> ethanol) under constant shaking at room temperature for about 72 hours per solvent. Each extract is filtered and dried under vacuum [2].
HPLC-Guided Fractionation and Purification
  • Objective: To separate the complex crude extract into simpler fractions, monitoring for the presence of this compound.
  • Fractionation: The crude extract is first fractionated using column chromatography (CC). A common stationary phase is silica gel. The extract is loaded onto the column and eluted with solvents of increasing polarity, such as gradients of dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc), followed by gradients of ethyl acetate and methanol (CH₃OH) [3].
  • HPLC Guidance: Throughout the fractionation, HPLC fingerprinting is used to analyze the composition of the collected fractions. This allows researchers to pool together fractions that contain the desired chemical profile, including this compound, and to discard inactive or undesired fractions [1].
  • Purification: The fraction enriched with phenylpropanoids (determined by HPLC) is further purified. This is typically done by repeated column chromatography with different solvent systems (e.g., isocratic elution with CH₂Cl₂-EtOAc 2:98) [3]. This process yields pure this compound, which can be characterized.
Identification and Structural Elucidation
  • Spectroscopic Methods: The structure of purified this compound is confirmed using spectroscopic techniques [1]:
    • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
    • Mass Spectrometry (MS): Used to confirm the molecular weight and formula (C12H16O3) [4].

Pharmacological Significance

Pure compounds isolated from nutmeg, such as this compound, are subjected to pharmacological evaluation. The availability of pure compounds is essential for:

  • Biological Evaluation: Conducting follow-up studies on their therapeutic potential [1] [5].
  • Drug Discovery: Serving as lead compounds or reference standards in the development of new drugs [1] [5].
  • Analytical Development: Enabling the development of specific, accurate, and sensitive analytical methods for quality control and pharmacokinetic studies [1].

References

Isoelemicin isolation from Erythrina stricta

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Isoelemicin

The table below summarizes the key identifiers and properties of this compound for your research reference.

Property Description
Chemical Name 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene [1]
CAS Registry Number 5273-85-8 [1] [2]
Molecular Formula C₁₂H₁₆O₃ [1] [2]
Molecular Weight 208.26 g/mol [1] [2]
IUPAC Name 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene [1]
Solubility Soluble in organic solvents (e.g., chloroform, DMSO); poorly soluble in water (155.4 mg/L at 25°C) [1].
Natural Source The herbs of Erythrina stricta [1] [2]. Also reported in cubeb oil, laurel leaf oil, and mace oil [1].

Botanical and Pharmacological Context of Erythrina stricta

Understanding the source plant can provide valuable context for your isolation work.

  • Plant Description: Erythrina stricta is a tree belonging to the Fabaceae (legume) family, native to the Indian subcontinent, Indochina, and China [3].
  • Phytochemical Constituents: The plant is known to produce a diverse range of compounds. Phytochemical studies on its roots and other parts have led to the isolation of:
    • Alkaloids: Including the indole alkaloid hypaphorine [3].
    • Flavonoids: Various pterocarpans, flavanones, and isoflavones [4].
    • Terpenoids and Steroids: Such as sophoradiol, lupeol, and various sterols [4].
  • Reported Biological Activities: Extracts and compounds from Erythrina stricta have shown several pharmacological activities in preliminary studies, which may be of interest for drug development.
    • Cardioprotective Activity: A leaf extract demonstrated a protective effect in a rat model of isoproterenol-induced myocardial infarction, likely through an antioxidant mechanism [5].
    • Anti-infective Potential: Some isolated compounds have shown antiplasmodial activity against Plasmodium falciparum and antimycobacterial activity against Mycobacterium tuberculosis [4].
    • Cytotoxic Potential: Certain flavonoids and pterocarpans from the plant have exhibited cytotoxicity against various human cancer cell lines [4].

General Workflow for Plant Natural Product Isolation

Since a specific protocol for this compound is not available, the following diagram outlines a standard general workflow for isolating natural products from plant material, which you can adapt for your research.

start Plant Material (Erythrina stricta herbs) step1 1. Drying and Pulverization start->step1 step2 2. Extraction (Hexane/CH₂Cl₂) step1->step2 step3 3. Extract Filtration and Concentration step2->step3 step4 4. Fractionation (Column Chromatography) step3->step4 step5 5. Isolation of Compound (Repeated Chromatography) step4->step5 end Pure this compound step5->end analysis 6. Structure Elucidation (NMR, MS, etc.) end->analysis

Based on the literature, here are methodological notes to guide your experimental design:

  • Starting Material: The literature indicates that this compound is found in "the herbs of Erythrina stricta" [1] [2]. Further specificity (e.g., leaves, stems, roots) may require verification.
  • Extraction Solvents: Research on related Erythrina species often begins with non-polar or moderately polar solvents. One study on E. stricta roots used successive Soxhlet extractions with hexane and dichloromethane (CH₂Cl₂) to extract a range of metabolites [4]. Given this compound's structure, these solvents are a logical starting point.
  • Purification Techniques: The final purification steps leading to the identification of pure compounds typically involve a combination of chromatographic techniques, such as gradient column chromatography and recrystallization [4] [6].

Recommendations for Further Research

To obtain the specific isolation protocol you need, I suggest the following steps:

  • Consult Specialized Databases: Search in-depth natural product chemistry journals and databases (e.g., SciFinder, Reaxys) using the CAS Number (5273-85-8) for more precise technical literature.
  • Review Brofer Erythrina Literature: Explore isolation procedures used for other, more widely studied phenylpropanoids or alkaloids from the Erythrina genus. The general principles can often be directly applied.
  • Apply Analytical Methods: Once a fraction is obtained, analytical techniques such as TLC, GC-MS, and NMR (predicted data is available for this compound [1]) are essential for identifying and confirming the identity of the isolated compound.

References

Metabolic Pathways of Isoelemicin in Rats

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the two primary metabolic pathways for Isoelemicin identified in a rat model [1].

Metabolic Pathway Key Characteristics Major Urinary Metabolites Identified
Cinnamoyl Pathway The predominant route for this compound metabolism [1]. 3-(3,4,5-trimethoxyphenyl)propionic acid
Epoxide-Diol Pathway A secondary pathway also utilized [1]. Information not specified in available search results

Chemical Properties & Quantitative Data

For your experimental design, the following table provides key physicochemical data for this compound [2].

Property Value / Description
CAS Number 5273-85-8 [2]
Chemical Formula C12H16O3 [2]
Molecular Weight 208.3 g/mol [2]
IUPAC Name 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene [2]
Appearance Oil [2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. [2]
Storage Desiccate at -20°C [2]

Experimental Methodology Overview

The foundational study used to identify these metabolites employed the following general approach, though specific buffer compositions, instrument settings, and detailed procedures are not available in the current search results [1].

  • Animal Model: Rats [1].
  • Analytical Technique: Gas Chromatography-Mass Spectrometry (G.C.-MS) for the identification of metabolites in urine and bile [1].
  • Metabolite Identification: Metabolites were identified by comparing their mass spectra and retention times to reference standards or known patterns.

Metabolic Pathway Visualization

The diagram below illustrates the two primary metabolic pathways of this compound in rats as described in the research.

G This compound This compound Cinnamoyl_Pathway Cinnamoyl Pathway This compound->Cinnamoyl_Pathway Primary Epoxide_Diol_Pathway Epoxide-Diol Pathway This compound->Epoxide_Diol_Pathway Secondary Major_Urinary_Metabolite 3-(3,4,5-trimethoxyphenyl) propionic acid Cinnamoyl_Pathway->Major_Urinary_Metabolite Other_Metabolites Other Metabolites Epoxide_Diol_Pathway->Other_Metabolites

Research Implications & Next Steps

The data confirms that this compound is metabolized in rats, primarily yielding a propionic acid derivative. A critical finding is that further oxidation to benzoic acid derivatives was not observed, which is significant for understanding its metabolic fate and potential toxicity [1]. Most urinary metabolites were also present in bile, indicating a role for enterohepatic circulation [1].

Since the available experimental details are limited, I suggest these steps for your research:

  • Source the Original Paper: Obtain the full text of the 1980 study (Xenobiotica. 1980 May;10(5):371-80) for any finer methodological details [1].
  • Explore Modern Techniques: Consider using updated analytical methods like LC-MS/MS or HR-MS for more sensitive and comprehensive metabolite profiling.
  • Investigate Biosynthesis: Recent research has elucidated the biosynthesis of this compound and Elemicin in carrot leaves, which may offer insights for producing labeled compounds or understanding its natural role [3].

References

Application Note: Purification of Isoelemicin using Column Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objective

Isoelemicin is a phenylpropene, a class of natural products known for their aromatic and biological properties. The objective of this application note is to provide a detailed protocol for the isolation and purification of this compound from a complex natural extract using adsorption column chromatography. The protocol emphasizes the separation based on the differential affinity of compounds in the mixture between a solid stationary phase and a liquid mobile phase [1] [2].

Principles and Rationale

Column chromatography is a powerful separation technique ideal for purifying both solids and liquids [2]. Its principle relies on a solid stationary phase (adsorbent) packed into a column and a liquid mobile phase (eluent) that carries the sample through it [1] [2].

As the mobile phase flows through the column, the components of the mixture separate based on their differing distribution coefficients. Molecules with higher affinity for the stationary phase move slower, while those with a greater affinity for the mobile phase elute faster [1]. This process allows for the selective elution and collection of this compound in a purified form.

Key Experimental Parameters and Optimization Data

Successful purification hinges on optimizing several key parameters. The following table summarizes critical factors and their recommended optimization ranges for a molecule like this compound.

Table 1: Optimization Parameters for Column Chromatography

Parameter Consideration & Impact Recommended Optimization
Stationary Phase Governs primary separation mechanism. Silica gel (acidic) is standard for most organics. Alumina (basic, acidic, neutral) offers alternative selectivity [1]. Start with standard silica gel (60-120 mesh).
Mobile Phase Polarity determines eluting power. Use gradient elution for complex mixtures [2]. Begin with a non-polar solvent (e.g., hexane), gradually increasing polarity with ethyl acetate [2].
Sample Loading Critical for resolution. Overloading leads to poor separation. The sample should be dissolved in a minimal volume of the initial mobile phase [2]. Load with a low flow rate for efficient binding [3]. Keep the sample volume small.
Column Dimensions A standard liquid chromatography column is 20-50 cm in length with a 4 mm internal diameter [1]. Scale dimensions according to the amount of crude extract.
Flow Rate A rate that is too high causes poor separation and peak broadening [4]. A slower flow rate is generally preferable for better resolution.
Detection If compounds are colorless, analysis of sequential fractions by TLC is necessary [2]. Use TLC to monitor fraction composition.
Detailed Protocol for this compound Purification

Step 1: Column Preparation (Wet Packing Method)

  • Packing: Use a glass column with a cotton or glass wool plug at the bottom. Prepare a slurry of the selected adsorbent (e.g., silica gel) in the initial non-polar mobile phase (e.g., hexane). Pour the slurry into the column carefully to avoid air bubbles, ensuring an even and firm packed bed [2].
  • Equilibration: Once packed, pass several column volumes of the initial mobile phase through the column to equilibrate the stationary phase [3].

Step 2: Sample Introduction

  • Dissolve the crude extract containing this compound in a minimal quantity of the initial mobile phase.
  • Carefully load the sample solution onto the top of the prepared column without disturbing the adsorbent bed [2].

Step 3: Elution and Fraction Collection

  • Begin elution with the initial mobile phase.
  • Employ a gradient elution technique. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to the non-polar base solvent (e.g., hexane) [2].
  • Collect the eluent in multiple small, sequential fractions using a fraction collector [2].

Step 4: Detection and Analysis

  • Analyze the collected fractions by Thin-Layer Chromatography (TLC).
  • Compare fractions against a standard of this compound (if available). Combine the fractions that show a single spot corresponding to this compound on TLC [2].

Step 5: Product Isolation

  • Evaporate the combined pure fractions under reduced pressure using a rotary evaporator to isolate the purified this compound.
  • Determine the final yield and purity, for example, by HPLC or GC-MS analysis [4].
Workflow and Pathway Visualization

The diagram below illustrates the logical workflow for the entire purification process.

IsoelemicinWorkflow This compound Purification Workflow Start Start: Crude Extract PackColumn Pack Column with Stationary Phase Start->PackColumn Prepare Equilibrate Equilibrate with Initial Solvent PackColumn->Equilibrate Wet Packing LoadSample Load Sample onto Column Equilibrate->LoadSample Ensure Stability BeginElution Begin Gradient Elution LoadSample->BeginElution Low Flow Rate CollectFrac Collect Fractions BeginElution->CollectFrac Polarity Gradient AnalyzeTLC Analyze Fractions by TLC CollectFrac->AnalyzeTLC Sequential AnalyzeTLC->BeginElution Impure CombinePure Combine Pure Fractions AnalyzeTLC->CombinePure Select Matching Rf Evaporate Evaporate Solvent CombinePure->Evaporate Pool FinalProduct Final Product: Pure this compound Evaporate->FinalProduct Concentrate

Troubleshooting and Optimization Guidance
  • Poor Resolution: This can be caused by an overloaded column, too fast a flow rate, or an improperly chosen solvent gradient. Re-optimize sample load, slow down the flow rate, and adjust the polarity gradient of the eluent [4] [2].
  • Tailing Peaks: This may indicate suboptimal mobile phase conditions. Consider adding small amounts of acids or ammonium salts to the mobile phase to enhance peak shape [4].
  • Low Yield: Ensure the binding kinetics are not compromised by using excessively high flow rates during the sample loading step. A low flow rate allows for more efficient binding of the target to the stationary phase [3].
Future Outlook

By 2025, the field of protein purification chromatography is expected to see accelerated adoption of advanced systems driven by innovations in automation, resin technology, and data analytics [5]. While this report focuses on proteins, the underlying technological trends—such as improved system integration and better data management—are likely to benefit the purification of small molecules like this compound as well, enhancing overall throughput, reproducibility, and scalability [5].

References

Application Notes: Solubility and Stability of Isoelemicin

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview and Challenges Isoelemicin is a natural organic compound likely to exhibit poor aqueous solubility, a common challenge for many drug candidates [1]. Its storage stability will be influenced by intrinsic molecular properties and susceptibility to environmental factors such as light, temperature, and oxygen. A systematic approach is required to enhance its solubility and determine appropriate storage conditions to ensure material integrity throughout the drug discovery process.

2. Key Stability Considerations The following table summarizes the primary environmental stressors to control during storage, based on general pharmaceutical guidelines [2].

Stress Factor Potential Impact on this compound Proposed Mitigation Strategy
Temperature Accelerated chemical degradation and loss of potency. Store at controlled room temperature or cooler; validate with stability studies.
Light Photodegradation via structural changes in the molecule. Use light-resistant (e.g., amber) glass vials; store in dark conditions.
Humidity/Oxidation Hydrolysis or oxidation of sensitive functional groups. Store under inert atmosphere (e.g., nitrogen); use desiccants.

3. Strategies for Solubility Enhancement To make this compound amenable to biological testing, various particle engineering technologies can be employed [1]. The selection of a method depends on the compound's specific physicochemical properties and the requirements of the downstream assays.

Strategy Underlying Principle Typical Application/Note
Particle Size Reduction Increases surface area to enhance dissolution rate. Includes milling and homogenization techniques.
Solid Dispersion Disperses drug in inert polymer matrix to create amorphous form. Often uses polymers like PVP or HPMC to inhibit crystallization.
Complexation Uses cyclodextrins to form water-soluble inclusion complexes. Effective for molecules that fit into cyclodextrin cavities.
Nanocrystal Technology Produces nanoscale drug particles with high saturation solubility. Suitable for compounds with high crystal energy.
Salt Formation Modifies pH to create a soluble ionic form of the drug. Applicable only if the molecule has ionizable functional groups.
Use of Cosolvents/Surfactants Enhances solubility by altering the polarity of the bulk solvent. Common for in vitro assays; requires biocompatible excipients.

Experimental Protocol: Determination of Solubility and Preliminary Stability

1. Objective To determine the equilibrium solubility of this compound in various solvents and establish its short-term stability profile under different storage conditions.

2. Materials

  • This compound (high purity, characterize by HPLC and NMR prior to use)
  • Solvents: Water (buffered at pH 2.0, 7.4), DMSO, PEG 400, EtOH, Phosphate Buffered Saline (PBS)
  • Equipment: Analytical balance, HPLC system with UV/VIS detector, thermostatic shaker/water bath, centrifuge, 2 mL HPLC vials (amber and clear), 0.22 µm syringe filters (nylon or PTFE)

3. Methodology

Workflow: Solubility and Stability Assessment The following diagram outlines the key experimental stages:

G Start Weigh this compound S1 Add Solvent Start->S1 S2 Equilibrate with Shaking (24-72 h, 25°C) S1->S2 S3 Centrifuge & Filter S2->S3 S4 HPLC Analysis S3->S4 S5 Data Calculation (Solubility mg/mL) S4->S5 St1 Aliquot Solution into Vials S4->St1 St2 Assign Storage Conditions (-20°C, 4°C, 25°C, 40°C) St1->St2 St3 Sample at Time Points (0, 1, 2, 4 weeks) St2->St3 St4 HPLC Analysis for Degradation St3->St4

3.1. Equilibrium Solubility Determination

  • Sample Preparation: Prepare saturated solutions by adding an excess (e.g., ~10 mg) of this compound to 1 mL of each solvent in sealed vials. Perform in triplicate.
  • Equilibration: Agitate the suspensions continuously for 24-72 hours in a thermostated shaker at 25°C to reach equilibrium.
  • Separation: After equilibration, centrifuge the samples (e.g., 13,000 rpm for 10 minutes). Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter. Note: Pre-saturate the filter with the corresponding solvent if needed to avoid crystallization.
  • Quantification (HPLC Analysis):
    • HPLC Method: Develop/use a validated reversed-phase HPLC-UV method. Example conditions: C18 column (150 x 4.6 mm, 5 µm), mobile phase of acetonitrile/water (e.g., 70:30, v/v), flow rate of 1.0 mL/min, UV detection at a suitable λ_max for this compound.
    • Calibration: Prepare a standard calibration curve of this compound in a suitable solvent (e.g., acetonitrile) across a known concentration range (e.g., 1-100 µg/mL).
    • Dilution: Dilute the filtered supernatant appropriately with the mobile phase to fall within the linear range of the calibration curve.
    • Calculation: The solubility is calculated from the HPLC concentration, factoring in all dilution factors. Report as mean ± standard deviation (mg/mL).

3.2. Short-Term Stability Assessment

  • Sample Setup: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration relevant for HTS (e.g., 10 mM). Aliquot this solution into multiple amber vials.
  • Storage Conditions: Store the aliquots under the following conditions [2]:
    • -20°C (freezer)
    • 4°C (refrigerator)
    • 25°C / 60% RH (controlled room temperature)
    • 40°C / 75% RH (accelerated condition)
  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), remove one vial from each condition. Analyze the sample by HPLC and compare the chromatogram to the T0 sample and a fresh standard.
  • Data Interpretation: Monitor for the appearance of new peaks (degradants) and a decrease in the main this compound peak area. Calculate the percentage of parent compound remaining.

Critical Operational Notes

  • Solvent Selection for HTS: DMSO is the standard solvent for compound libraries in HTS [3]. Confirm that this compound is stable in DMSO at the required stock concentration (e.g., 10 mM) for the duration of your screening campaign by performing a similar stability study focused on DMSO solutions.
  • Handling of Amorphous Material: If solubility enhancement techniques generate amorphous this compound, note that these forms are thermodynamically unstable and may recrystallize over time. Monitor for physical form changes during stability studies.
  • Quality by Design (QbD): For advanced development, a formal QbD approach should be applied, linking critical material attributes (e.g., particle size, crystallinity) to critical quality attributes (purity, solubility) [2].

References

A Framework for Preparing an Isoelemicin Analytical Standard

Author: Smolecule Technical Support Team. Date: February 2026

The preparation of an in-house Quality Control Material (QCM) or analytical standard is a multi-step process to ensure the material is well-defined, homogeneous, and stable [1]. The following workflow outlines the key stages, from specification to preparation of working solutions.

Detailed Experimental Protocols

Specification and Characterization of the Starting Material

Before preparing solutions, the raw isoelemicin must be fully characterized to qualify it as a reference material [1].

  • Objective: To confirm the identity and assess the purity of the source this compound.
  • Materials:
    • High-purity this compound (e.g., from a commercial supplier or purified in-house).
    • Deuterated solvents for NMR (e.g., CDCl₃).
    • HPLC or LC-MS grade solvents.
  • Methodology:
    • Identity Confirmation:
      • Mass Spectrometry (MS): Analyze by GC-MS or LC-MS to confirm the molecular weight and fragmentation pattern. The molecular formula for this compound is C₁₂H₁₆O₃, expecting a molecular ion peak at m/z 208.
      • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra. Compare the chemical shifts, coupling constants, and integration ratios against published data for this compound to confirm its structure and isomeric purity.
    • Purity and Impurity Profile:
      • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase C18 column. The mobile phase could be a gradient of water and acetonitrile. Detect using a UV/Vis or Diode Array Detector (DAD). The goal is a single, sharp peak for this compound, with any impurities well-separated and quantifiable.
      • Gas Chromatography (GC): If applicable, use GC with a FID detector. This method is suitable for volatile compounds like this compound.
Direct Preparation of a Stock Standard Solution

This protocol assumes you have a fully characterized, high-purity this compound that acts as an in-house reference material [2].

  • Objective: To prepare a stable, high-concentration stock solution of this compound with a known exact concentration.
  • Materials:
    • Characterized this compound (acts as an in-house reference material).
    • High-purity solvent (e.g., methanol, acetonitrile, based on stability and solubility).
    • Class A volumetric flask (e.g., 100 mL).
    • Analytical balance (calibrated).
  • Methodology:
    • Weighing: Tare a clean weighing vessel on the analytical balance. Accurately weigh an appropriate mass of this compound (e.g., 10.0 mg for a 100 µg/mL solution). Record the mass to the required precision.
    • Dissolution: Transfer the weighed solid to the volumetric flask using the chosen solvent. Rinse the weighing vessel several times and add the rinsings to the flask to ensure quantitative transfer.
    • Dilution to Volume: Fill the flask to about three-quarters full with solvent, stopper, and swirl to dissolve. Finally, dilute to the mark with solvent, ensuring the meniscus is centered. Mix thoroughly by inverting the flask at least 10 times.
    • Storage and Labeling: Transfer the solution to a chemically inert, airtight container (e.g., an amber glass vial). Label the container comprehensively with the standard name, concentration, date of preparation, expiration date, preparer's name, and storage conditions [2].
Indirect Preparation and Calibration of a Working Standard

Many standards require calibration to determine their exact concentration. This method is crucial if the purity of the starting material is not 99.9% or higher [2].

  • Objective: To determine the exact concentration of a working solution by calibration against a primary reference standard.
  • Materials:
    • Stock solution of this compound.
    • Primary reference standard of known purity (if commercially available).
    • Class A pipettes and volumetric flasks.
    • HPLC or GC system.
  • Methodology:
    • Preparation of Calibration Standards: Prepare a series of at least five standard solutions covering the expected concentration range of your samples by diluting the stock solution. For example, prepare 1, 5, 10, 25, and 50 µg/mL solutions.
    • Instrumental Analysis: Inject each calibration standard into the HPLC or GC system in triplicate. Measure the peak area (or height) for this compound in each run.
    • Calibration Curve: Plot the average peak response (y-axis) against the known concentration (x-axis). Perform linear regression to obtain a calibration curve. The correlation coefficient (R²) should typically be >0.999.
    • Calculation of Exact Concentration: The exact concentration of your stock or working solution can be back-calculated using the regression equation from the calibration curve if it was prepared from a material of unknown exact purity.

Key Parameters for Standard Preparation

The table below summarizes critical parameters to ensure the quality and reliability of your analytical standard.

Parameter Consideration for this compound Best Practice / Rationale
Purity of Solute High-purity this compound, fully characterized. Use an in-house qualified material or a commercially available Certified Reference Material (CRM) if possible [1].
Weighing Accurate mass of 10-50 mg range. Use a calibrated microbalance to minimize relative error. Weigh by difference for highest accuracy [2].
Solvent & Matrix Methanol or acetonitrile are common choices. Use high-purity solvents (HPLC grade). The solvent must not react with the standard and should be compatible with the analytical method [3].
Dilution Technique Serial dilution for working solutions. Use larger pipettes and flasks where possible (e.g., 20 mL to 1000 mL) to reduce relative standard uncertainty [1].
Calibration Against a primary standard or via a calibration curve. Perform at least four replicate titrations or analyses. Relative deviation should not exceed 0.2% [2].
Storage & Stability Store stock solution in dark, sealed conditions at -20°C. Determine stability experimentally. Label with preparation and expiration dates [2].

Critical Considerations for Researchers

  • Error Minimization in Dilutions: When preparing working solutions from a stock, the choice of glassware size impacts accuracy. Using a larger pipette and volumetric flask (e.g., 20 mL into a 1 L flask) results in a significantly lower relative standard uncertainty compared to a small-scale dilution (e.g., 1 mL into a 50 mL flask). Serial dilutions, while solvent-efficient, can accumulate error and should be validated [1].
  • Documentation and Traceability: Maintain detailed records for every standard prepared. This includes the source and certificate of analysis for the starting material, all weighing and dilution data, and the results of any purity assessments. This traceability is a cornerstone of good laboratory practice (GLP) [1] [2].

References

Modern Essential Oil Extraction Techniques

Author: Smolecule Technical Support Team. Date: February 2026

While traditional methods like steam distillation and Soxhlet extraction are still used, newer technologies offer significant improvements in yield, purity, and efficiency. The following table compares some of these advanced techniques.

Method Key Principle Reported Advantages Considerations
Instantaneous Controlled Pressure Drop (DIC) [1] Rapid compression-decompression cycles with saturated steam, followed by a sudden vacuum. Higher yields; faster; lower energy consumption; prevents thermal degradation of compounds [1]. Capital cost; process optimization required for new materials.
Supercritical Fluid Extraction (SFE) [2] Uses supercritical fluids (often CO₂) as the solvent. Highest purity and yield; preserves bioactive components; reduced environmental impact [2]. High equipment cost; technical expertise needed.
Steam Distillation (Entrainment) [2] Steam passes through plant material, vaporizing volatile compounds which are then condensed. Effective for volatile compounds; showed greater inhibitory effect in one study [2]. May contain a narrower range of compounds compared to solvent methods [3].
Soxhlet Extraction [2] Continuous extraction using a organic solvent (e.g., hexane). Extracts a wider array of chemical compounds [3]. Lower purity; uses organic solvents; risk of thermal degradation [2].

Workflow for Method Development

Given the lack of a direct protocol, developing an extraction method for Isoelemicin would be an iterative process. The workflow below outlines the key stages a research project would typically follow.

cluster_loop Iterative Optimization Loop start Start: Select Plant Material step1 1. Preliminary Extraction & Screening start->step1 step2 2. Method Optimization & Parameter Tuning step1->step2 step3 3. Analysis & Validation (GC-MS) step2->step3 step2->step3 Refine end End: Scale-up & Application step3->end

Analytical Validation with Gas Chromatography

For any extraction method developed, validating the presence and concentration of this compound is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for this purpose [3].

As a reference, the chemical data for this compound (C12H16O3, Molecular weight: 208.2536 g/mol) [4] can be used to identify it in your extracts. Below are some established GC retention indices (RI) for this compound from the NIST database, which help confirm its identity by comparing the elution time against known standards [4].

Column Type Active Phase Retention Index (RI) Reference
Non-polar HP-5 MS 1577 Pripdeevech and Saansoomchai, 2013 [4]
Non-polar DB-5 1581 Zhang, Xu, et al., 2005 [4]
Non-polar HP-1 1612 Nath, Sarma, et al., 2002 [4]
Polar HP-Innowax FSC 2403 Kaya, Demirci, et al., 2003 [4]

A Practical Path Forward for Researchers

To embark on a project to extract this compound, here is a practical approach:

  • Start with Literature on Source Plants: Since specific methods for this compound are scarce, research the general extraction protocols for the plant you are using (e.g., Piper guineense or others where this compound has been identified) [4]. This provides a proven baseline.
  • Prioritize Modern Techniques: Based on the search results, Supercritical Fluid Extraction (SFE) and Instantaneous Controlled Pressure Drop (DIC) are particularly promising starting points due to their superior ability to preserve sensitive bioactive compounds and achieve high yields [1] [2].
  • Validate with GC-MS: From the beginning, plan to use GC-MS for analysis. The retention index data provided in the table above will be essential for confidently identifying this compound in your extracts by comparing your results with the reference values [4] [3].

References

Isoelemicin antimicrobial activity assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antimicrobial Assays

Isoelemicin is a phenylpropene, a class of organic compounds found in various plants, often investigated for their potential biological activities. To systematically evaluate its antimicrobial properties, researchers employ a range of qualitative (detecting activity) and quantitative (measuring potency) assays [1].

These assays help determine key information such as:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration that prevents visible growth.
  • Minimum Bactericidal Concentration (MBC): The lowest concentration that kills the microorganism.
  • Spectrum of Activity: The range of microorganisms (bacteria, fungi) that the compound is effective against.

The following workflow provides a visual overview of a multi-stage approach to characterize a novel antimicrobial compound like this compound.

Start Start Evaluation Qual Qualitative Screening (Agar Diffusion) Start->Qual Quant Quantitative Assay (Broth Dilution) Qual->Quant Positive Hit Confirm Confirmatory Assays (Time-Kill, MBC) Quant->Confirm Determine MIC Analysis Data Analysis Confirm->Analysis

Key Assay Methods for this compound Evaluation

The table below summarizes the core assays suitable for evaluating this compound, detailing their principles and applications [1].

Assay Method Principle Primary Output Key Advantage Key Limitation
Disk Diffusion [1] Compound diffuses from disk into agar seeded with test microbe, creating a zone of inhibition. Zone of Inhibition (mm) Simple, cost-effective, good for initial screening. Qualitative, does not provide MIC.
Well Diffusion [1] Similar to disk diffusion, but compound solution is placed into wells cut in the agar. Zone of Inhibition (mm) Can test liquid samples/extracts directly. Diffusion is influenced by well size and sample viscosity.
Broth Micro/Macrodilution [1] Compound is serially diluted in a liquid growth medium; the lowest concentration preventing growth is the MIC. Minimum Inhibitory Concentration (MIC) in µg/mL Quantitative gold standard for MIC determination. Labor-intensive and requires more materials.
Time-Kill Kinetics [1] Measures the rate at which a compound kills microbes over time, providing kinetic data. Log10 reduction in CFU/mL over time Reveals bactericidal vs. bacteriostatic action and killing rate. Time-consuming and requires extensive sampling.
Dye-Release Assay [2] Uses dyed bacterial substrates; enzyme hydrolysis releases dye, which is measured spectrophotometrically. Quantitative enzymatic activity (e.g., absorbance units) Highly sensitive and reproducible for characterizing enzymatic activity. Requires specific dye-linked substrates; more common for enzyme studies.

Detailed Experimental Protocols

Protocol 1: Qualitative Screening by Agar Well Diffusion [1]

This is a primary assay to quickly determine if this compound has any antimicrobial activity against a panel of test microorganisms.

  • Preparation of Agar Plates: Pour approximately 20 mL of sterile, molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into sterile Petri dishes. Allow to solidify.
  • Inoculum Preparation: Adjust the turbidity of a fresh microbial broth culture to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
  • Lawn Culture: Using a sterile swab, evenly spread the standardized inoculum over the entire surface of the agar plate to create a uniform lawn.
  • Create Wells: Using a sterile cork borer or pipette tip, cut uniform wells (e.g., 6-8 mm diameter) in the inoculated agar.
  • Load Compound:
    • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Prepare a series of concentrations.
    • Add a known volume (e.g., 50-100 µL) of each this compound solution into separate wells. Include a negative control (solvent alone).
  • Incubation: Allow the compound to pre-diffuse for about 30 minutes at room temperature. Then, incubate the plates right-side-up at the optimal temperature for the test microbe (e.g., 37°C for bacteria) for 16-24 hours.
  • Analysis: Measure the diameter of the zone of inhibition (clear area around the well) in millimeters. Activity is indicated by a clear zone.
Protocol 2: Quantitative MIC by Broth Microdilution [1]

This method determines the lowest concentration of this compound that inhibits visible microbial growth, providing a quantitative measure of potency.

  • Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 1-10 mg/mL) in a suitable solvent.
  • Serial Dilution:
    • In a 96-well microtiter plate, add 100 µL of broth (e.g., Mueller-Hinton Broth) to all wells from row 2 onwards.
    • Add 100 µL of the this compound stock solution to the first row of wells.
    • Perform a two-fold serial dilution by transferring 100 µL from the first row to the second, mixing, and continuing down the plate. Discard 100 µL from the last well. This creates a dilution series.
  • Inoculate Wells: Add 100 µL of a standardized microbial inoculum (diluted from a 0.5 McFarland standard to ~5 x 10^5 CFU/mL) to all test wells.
  • Controls:
    • Growth Control: Wells with inoculum and broth only (no compound).
    • Sterility Control: Wells with broth only (no inoculum, no compound).
    • Solvent Control: Wells with inoculum and the highest concentration of solvent used.
  • Incubation: Cover the plate and incubate at the appropriate temperature for 16-20 hours.
  • Determine MIC: The MIC is the lowest concentration of this compound in the series where no visible turbidity is observed.
Protocol 3: Quantitative Dye-Release Assay for Hydrolytic Activity [2]

This protocol is particularly useful if this compound's mechanism involves enzymatic hydrolysis of bacterial cell walls.

  • Prepare Dyed Substrate:
    • Heat-kill the target bacterial culture (e.g., Bacillus subtilis) by autoclaving.
    • Harvest cells by centrifugation, wash, and resuspend.
    • Label the bacterial substrate by reacting it with Remazol Brilliant Blue R (RBB) dye in a sodium hydroxide solution. Incubate with shaking.
    • Stop the reaction with acetic acid, wash the dyed cells extensively until the supernatant is clear, and store the labeled substrate frozen.
  • Set Up Reaction:
    • In a reaction tube, combine the dyed bacterial substrate with a suitable buffer.
    • Add the this compound solution to start the reaction. Include a blank control (buffer and substrate only).
  • Incubation and Measurement:
    • Incubate the reaction mix at 37°C with shaking for a predetermined time.
    • Stop the reaction by placing the tubes on ice or adding a stopping agent.
    • Centrifuge to pellet the remaining insoluble substrate.
    • Measure the absorbance of the supernatant at 595 nm.
  • Analysis: The amount of dye released into the supernatant is proportional to the hydrolytic activity of the compound. Compare the absorbance of test samples to the blank and a standard curve if available.

Advanced and Mechanistic Assays

Once initial activity is confirmed, more advanced assays can provide deeper insights:

  • Time-Kill Kinetics Assay: This determines whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). It involves exposing a microbial culture to a specific concentration of the compound (e.g., 1x, 2x, 4x MIC) and taking samples at regular intervals (e.g., 0, 2, 4, 6, 24 hours) to quantify viable cells by plating. A plot of log10 CFU/mL versus time reveals the killing rate [1].
  • Cytoplasmic Membrane Integrity (Flow Cytometry): Flow cytometry can be used with fluorescent probes to assess if this compound disrupts the microbial cytoplasmic membrane, a common mechanism of action for many antimicrobials. This provides rapid and sensitive results on cellular integrity [1].

Conclusion and Strategic Recommendations

While specific data on this compound is lacking, the established framework for antimicrobial evaluation is robust and directly applicable. To build a compelling case for its bioactivity, a multi-stage approach is recommended:

  • Start with Screening: Use the agar well diffusion assay to rapidly confirm any intrinsic activity against a broad panel of Gram-positive and Gram-negative bacteria, and fungi.
  • Quantify Potency: For any microbe showing sensitivity, proceed immediately to the broth microdilution assay to determine the MIC, a key metric for comparing potency.
  • Investigate the Mechanism: Employ the time-kill kinetics assay to classify its action and the dye-release assay if enzymatic hydrolysis is a suspected mechanism.
  • Validate with Controls: Always include appropriate controls (solvent, growth, sterility) to ensure the validity of your results. The use of standard reference antibiotics for comparison is also highly recommended.

I hope these detailed protocols provide a solid foundation for your research on this compound. Should you require further clarification on any of these methods, please feel free to ask.

References

Application Note: A Protocol for Determining the MIC of Isoelemicin

Author: Smolecule Technical Support Team. Date: February 2026

This document details a broth microdilution method, aligned with standards from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), for assessing the in vitro antifungal activity of Isoelemicin [1] [2] [3].

Introduction to MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a critical first step in characterizing novel antifungal compounds like this compound, a natural compound found in various plants. Standardized testing ensures the accuracy and reproducibility of results, which are essential for comparing data across studies and evaluating potential resistance [4] [3].

Materials and Reagents
  • Test Compound: this compound. Prepare a stock solution at a high concentration (e.g., 1-10 mg/mL) in an appropriate solvent (e.g., DMSO), and filter-sterilize (0.22 µm filter). The final solvent concentration in the test medium must not affect fungal growth (typically ≤1%).
  • Microbial Strains: Fungal isolates from culture collections (e.g., Candida albicans ATCC 90028, Candida glabrata, Aspergillus fumigatus) or clinical isolates. Include quality control strains as listed in [2].
  • Culture Media:
    • For yeasts and non-fastidious molds: RPMI-1640 medium, buffered to pH 7.0 with 0.165 M MOPS, is the standard [2].
    • For fastidious organisms: Mueller-Hinton broth supplemented with 2.5-5% lysed horse blood and β-NAD (MH-F broth) is recommended by EUCAST [1].
  • Equipment:
    • 96-well flat-bottom microtiter plates
    • Microplate reader capable of measuring OD₆₀₀
    • Multichannel pipette
    • Incubator
Experimental Workflow

The entire procedure for MIC determination is summarized in the diagram below:

G Start Start MIC Determination A Prepare Drug Dilution Series in 96-well plate Start->A C Inoculate Plate (Add 100 µL inoculum per well) A->C B Prepare Fungal Inoculum (Standardize to ~1-5x10³ CFU/mL) B->C D Incubate Plate (35°C for 24-48 hours) C->D E Measure Growth (Visual inspection or OD₆₀₀) D->E F Determine MIC Value (Lowest conc. with no growth) E->F End MIC Value Recorded F->End

Detailed Methodology

Step 1: Preparation of Drug Dilution Plate Perform a two-fold serial dilution of this compound in the broth medium across the 96-well plate.

  • Add 100 µL of broth to all wells from columns 1 to 11.
  • Add 200 µL of broth containing this compound at 2x the desired starting concentration to column 12.
  • Using a multichannel pipette, perform a series of two-fold dilutions: transfer 100 µL from column 12 to column 11, mix thoroughly, then transfer 100 µL from column 11 to column 10, and so on until column 2. Discard the final 100 µL from column 2. Column 1 serves as the growth control (no drug) [2].

Step 2: Preparation of Fungal Inoculum

  • Grow the test strain overnight in an appropriate medium (e.g., YPD for yeasts) [2].
  • Measure the optical density (OD₆₀₀) and adjust the cell density in fresh medium to a final concentration of approximately 1-5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for mold conidia, as per standard guidelines [2].

Step 3: Inoculation and Incubation

  • Add 100 µL of the standardized inoculum to each well of the drug dilution plate, resulting in a final drug dilution series and a standardized fungal load.
  • Seal the plate with a lid and incubate statically at 35°C for 24-48 hours (incubation time depends on the fungal species) [2].

Step 4: Data Collection and Analysis

  • After incubation, assess growth by visual inspection or by measuring the OD₆₀₀ with a microplate reader.
  • The MIC endpoint is defined as the lowest concentration of this compound that inhibits 100% of visible growth (for visual reading) or a pre-defined percentage of growth reduction (e.g., ≥50% inhibition) compared to the drug-free control when using a spectrophotometer [2] [3].
Data Interpretation and QC

The following table outlines the MIC values for common antifungal drugs used as quality controls. While interpretive breakpoints for this compound do not yet exist, its MIC can be compared to these standards to gauge relative potency.

Table 1: Quality Control MIC Ranges for Reference Antifungal Agents [3]

Antifungal Agent Fungal QC Strain Expected MIC Range (mg/L)
Amphotericin B Candida albicans ATCC 90028 0.25 - 1.0
Fluconazole Candida albicans ATCC 90028 0.25 - 1.0
Voriconazole Candida albicans ATCC 90028 0.004 - 0.03
Caspofungin Candida albicans ATCC 90028 0.03 - 0.12

To ensure the validity of each test run, include appropriate quality control (QC) strains with known MIC ranges for established antifungal drugs [1] [3]. Results are only valid if the QC strain MICs fall within the expected ranges.

Advanced Applications: Target Identification

If this compound shows promising antifungal activity, its molecular target can be investigated. A powerful approach combines MIC testing with metabolomic analysis to determine if the compound disrupts ergosterol biosynthesis, a common target for antifungals.

G Start Treat Fungi with Sub-MIC of this compound A Extract Sterols Start->A B Derivatization (Trimethylsilylation) A->B C Analyze by Gas Chromatography-Mass Spectrometry (GC-MS) B->C D Identify Sterol Intermediates via Retention Time & Mass Spectra C->D E Compare Pattern to Database of Known Inhibitors D->E End Putative Enzyme Target Identified E->End

This method involves treating fungi with a sublethal dose of this compound, followed by extraction and derivatization of sterols. The sterol profiles are then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The accumulation of specific sterol intermediates (e.g., squalene, lanosterol) and the depletion of ergosterol can pinpoint the inhibited enzyme in the biosynthesis pathway [5].

Conclusion

This protocol provides a robust framework for determining the MIC of this compound. The generated data will be crucial for initial efficacy assessment. Subsequent studies should focus on identifying its mechanism of action, as outlined above, and determining the Minimum Fungicidal Concentration (MFC) to clarify its candididal versus fungistatic nature [4].

References

Comprehensive Application Notes and Protocols: Isoelemicin Antioxidant Activity Assessment Using DPPH Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DPPH Radical Scavenging Assessment

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay represents one of the most widely utilized methods for evaluating the free radical scavenging capacity of natural and synthetic compounds, including isoelemicin. This stable nitrogen-centered free radical compound absorbs at 517 nm, but upon reduction by antioxidants through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, this absorption decreases proportionally to the antioxidant concentration [1]. The DPPH assay has gained significant popularity in screening natural antioxidants due to its simplicity, reproducibility, and rapid implementation without requiring sophisticated equipment [2]. For researchers investigating phenylpropenes like this compound, a compound found in various aromatic plants with purported biological activities, establishing robust screening protocols for antioxidant potential represents a critical first step in therapeutic development.

The fundamental principle underlying the DPPH assay involves the color change from deep violet to yellow as the DPPH radical (DPPH•) is reduced to its corresponding hydrazine form (DPPH-H) upon reaction with hydrogen-donating antioxidants [1]. This reaction can proceed through different mechanisms depending on the antioxidant structure and reaction conditions, with HAT and SET being predominant in non-aqueous environments due to the solvent capacity for creating hydrogen bonds with antioxidants [1]. Understanding these mechanisms is crucial for interpreting this compound's antioxidant behavior and comparing its efficacy with reference antioxidants.

Fundamental Principles of DPPH Assay

Reaction Mechanisms and Kinetic Considerations

The DPPH assay operates primarily through three potential reaction mechanisms between antioxidants and the stable DPPH radical:

  • Hydrogen Atom Transfer (HAT): This mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to the DPPH radical, resulting in the reduced DPPH-H form. The HAT mechanism is favored in non-polar environments and is influenced by the bond dissociation energy of the donating hydrogen [1].

  • Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the antioxidant to the DPPH radical, producing a radical cation intermediate, followed by proton transfer. The SET mechanism predominates in polar solvents and is highly dependent on the ionization potential of the antioxidant [1].

  • Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism involves initial proton dissociation from the antioxidant followed by electron transfer to the DPPH radical. SPLET is typically observed in solvents that facilitate proton dissociation [1].

For this compound, which contains methoxy groups on the phenyl ring that may influence its electron-donating capacity, the predominant mechanism likely involves SET, though experimental verification is recommended.

Quantitative Measurement Approaches

The scavenging capacity of antioxidants can be quantified using the DPPH assay through several approaches:

Table 1: DPPH Assay Quantification Methods

Method Measurement Calculation Applications
Percentage Inhibition Decrease in absorbance at 517 nm after fixed time % Inhibition = [(A₀ - A₁)/A₀] × 100 Rapid screening of multiple samples
IC₅₀ Value Concentration providing 50% radical scavenging Nonlinear regression of concentration-response Standardized potency comparison
Antiradical Power Reciprocal of IC₅₀ ARP = 1/IC₅₀ Direct comparison of efficacy
Kinetic Parameters Reaction rate constants Pseudo-first-order kinetics Mechanism elucidation
Trolox Equivalents Comparison to standard antioxidant TEAC values Standardized reporting

The IC₅₀ value remains the most widely reported parameter for comparing antioxidant potency across different compounds and extracts, with lower IC₅₀ values indicating higher antioxidant activity [3]. For reference antioxidants, reported IC₅₀ values vary considerably: ascorbic acid ranges from 11.85 to 629 µM, highlighting the importance of standardized protocols for meaningful comparisons [1].

Materials and Reagents

Chemical Requirements
  • DPPH radical (2,2-diphenyl-1-picrylhydrazyl), purity ≥95%
  • This compound standard (high-performance liquid chromatography grade)
  • Reference antioxidants: Ascorbic acid, Trolox, butylated hydroxytoluene (BHT), or gallic acid
  • Solvents: Methanol, ethanol, or aqueous-organic mixtures (HPLC grade)
  • Other reagents: Sodium carbonate, Folin-Ciocalteu reagent (for total phenol correlation)
Equipment and Instrumentation
  • UV-Vis spectrophotometer with temperature control
  • Analytical balance (precision ±0.0001 g)
  • pH meter with combination electrode
  • Laboratory vortex mixer
  • Micropipettes (10-1000 µL range)
  • Ultrasonic bath (for dissolution)
  • Incubator or water bath (for temperature control)
  • Cuvettes (1 cm path length, quartz or glass)

Standard DPPH Assay Protocol for this compound

Reagent Preparation
  • DPPH stock solution: Accurately weigh 2.5 mg of DPPH radical and dissolve in 50 mL of methanol to prepare a 100 µM stock solution. Alternatively, for higher sensitivity, prepare a 250 µM solution. The stock solution should be freshly prepared daily and stored in amber vessels at 4°C until use to prevent photodegradation [3].

  • This compound stock solution: Prepare a 1 mg/mL stock solution of this compound in methanol or ethanol. From this stock, prepare serial dilutions to cover a concentration range typically from 1-100 µg/mL, though preliminary range-finding experiments may be necessary to establish the appropriate concentration range for IC₅₀ determination [3].

  • Control solutions: Prepare solvent blanks (methanol without DPPH), negative controls (DPPH solution without antioxidant), and positive controls (DPPH with reference antioxidants like ascorbic acid or Trolox).

Assay Procedure
  • Pipette 1.0 mL of each this compound concentration solution into separate test tubes.
  • Add 2.0 mL of freshly prepared DPPH stock solution to each tube.
  • Vortex the mixtures thoroughly for 10-15 seconds to ensure complete mixing.
  • Incubate the reaction mixtures in the dark at room temperature for 30 minutes. Note that some researchers recommend extended incubation periods (up to 60-120 minutes) to ensure reaction completion, particularly for slower-reacting antioxidants [1].
  • Measure the absorbance of each solution at 517 nm against a methanol blank.
  • Perform all measurements in triplicate to ensure statistical reliability.
Data Analysis and Interpretation

Calculate the percentage of DPPH radical scavenging activity using the formula:

Scavenging (%) = 100 × (A₀ - A₁)/A₀

Where A₀ is the absorbance of the negative control (DPPH solution without antioxidant) and A₁ is the absorbance in the presence of this compound [3].

For IC₅₀ determination, plot the percentage inhibition against the logarithm of this compound concentration and fit the data using nonlinear regression (sigmoidal dose-response curve). The IC₅₀ value represents the concentration of this compound required to scavenge 50% of the DPPH radicals under the experimental conditions.

Experimental Design and Optimization Strategies

Response Surface Methodology for Protocol Optimization

The extraction and assay parameters significantly influence the measured antioxidant activity of compounds. Response Surface Methodology (RSM) represents a powerful statistical approach for optimizing these parameters while evaluating interaction effects between variables [3]. Unlike the traditional one-factor-at-a-time approach, RSM efficiently identifies optimal conditions through a reduced number of experimental runs.

For DPPH assay optimization with natural compounds, key factors include:

  • Solvent composition (methanol concentration, typically 70-90%)
  • Solute-to-solvent ratio (1:5 to 1:20 g/mL)
  • Extraction time (4-16 hours)
  • Particle size (20-110 microns) [3]

A Central Composite Rotatable Design (CCRD) or Box-Behnken Design (BBD) with 3-5 levels for each factor effectively models the response surface. For example, in optimizing antioxidant extraction from Origanum vulgare, the maximum antioxidant activity was obtained at 70% methanol, 1:20 solute-to-solvent ratio, 16 hours extraction time, and 20 micron particle size [3].

Critical Optimization Parameters

Table 2: Key Parameters for DPPH Assay Optimization

Parameter Optimal Range Influence on Results Recommendations
Solvent System 70-90% methanol Polarity affects extraction efficiency and reaction mechanism Use consistent solvent composition; methanol preferred over ethanol
DPPH Concentration 100-250 µM Higher concentrations improve sensitivity but reduce % inhibition 100 µM recommended for initial screening
Incubation Time 30-120 minutes Reaction kinetics vary among antioxidants; some require longer equilibrium Establish time-course for this compound specifically
Temperature 25-37°C Higher temperatures accelerate reaction but may degrade compounds Standardize at 25°C for consistency
pH Conditions Neutral to slightly acidic pH affects ionization and reaction mechanism Maintain consistent pH with buffer if necessary
Sample Concentration 1-100 µg/mL Must span linear range for dose-response Conduct preliminary range-finding experiments

Advanced Applications and Methodological Variations

HPLC-DPPH Assay for Complex Mixtures

The conventional spectrophotometric DPPH assay faces limitations when analyzing colored samples or complex mixtures where this compound may be one of several active components. The HPLC-DPPH assay overcomes these limitations by separating reaction products before detection [1]. This sophisticated approach enables:

  • Specific identification of radical scavengers in complex mixtures
  • Simultaneous quantification of both DPPH radical and reduced DPPH-H forms
  • Elimination of interference from colored compounds in plant extracts
  • Direct correlation between specific peaks and antioxidant activity

The HPLC-DPPH protocol involves separating the DPPH-R/DPPH-H couple on a reversed-phase C18 column using isocratic elution with methanol-water (80:20, v/v) or acetonitrile-ammonium citrate buffer mobile phases, with detection typically at 330-517 nm [1]. The antioxidant activity can be measured either as the decrease in the DPPH radical peak or the increase in the reduced DPPH-H peak after reaction with this compound.

Comparison with Other Antioxidant Assays

While the DPPH assay provides valuable information, comparing results with other antioxidant assessment methods offers a more comprehensive understanding of this compound's antioxidant potential. Different methods vary in their sensitivity and capacity to discriminate antioxidant activity:

  • FRAP (Ferric Reducing Antioxidant Power): Measures reduction of ferric-tripyridyltriazine complex to colored ferrous form
  • ABTS (2,2'-Azinobis-(3-ethylbenzthiazoline-6-sulfonate)): Involves pre-formed radical cation decolorization
  • ORAC (Oxygen Radical Absorbance Capacity): Quantifies protection against peroxyl radical-induced oxidation
  • Reducing Power Assay: Measures transformation of Fe³⁺ to Fe²⁺ in presence of antioxidants

Studies comparing these methods have demonstrated that the reducing power assay shows the highest sensitivity for discriminating antioxidant activity between species, while ABTS demonstrates lower sensitivity [4]. Therefore, employing multiple assays provides a more robust assessment of this compound's antioxidant properties.

Visualization of Experimental Framework

DPPH Radical Scavenging Reaction Mechanism

G DPPH Radical Scavenging Mechanism DPPHRad DPPH Radical (Deep Violet) DPPHRed DPPH-H (Yellow) DPPHRad->DPPHRed Reduction +H• Antioxidant Antioxidant (this compound) R-H AOxiProd Oxidized Antioxidant R• Antioxidant->AOxiProd Oxidation -H•

DPPH Assay Workflow for this compound

G DPPH Assay Workflow for this compound Prep Reagent Preparation Stand Standard Curve Construction Prep->Stand Sample Sample Preparation (this compound) Prep->Sample Reaction Reaction Incubation (30 min, dark) Stand->Reaction Sample->Reaction Measure Absorbance Measurement at 517 nm Reaction->Measure Analysis Data Analysis IC50 Calculation Measure->Analysis Optim Method Optimization (RSM Approach) Analysis->Optim

Troubleshooting and Technical Considerations

Common Issues and Resolution Strategies
  • Precipitation issues: If this compound precipitates in the reaction mixture, consider increasing solvent polarity or adding small amounts of co-solvents like DMSO.
  • Non-linear calibration: Ensure DPPH concentration falls within the linear range (typically 25-250 µM) and verify Beer-Lambert law compliance.
  • High blank values: Use fresh DPPH solution and ensure methanol purity; old DPPH solutions develop yellow color indicating degradation.
  • Inconsistent results: Standardize incubation time and temperature strictly; protect reactions from light which accelerates DPPH decomposition.
  • Color interference: For colored samples, employ the HPLC-DPPH method or use baseline correction with sample blanks without DPPH.
Validation and Quality Control

Implement rigorous quality control measures including:

  • Linearity assessment: Verify linear response across expected concentration range (R² > 0.995)
  • Precision evaluation: Calculate intra-day and inter-day coefficients of variation (<5%)
  • Accuracy verification: Use reference standards (ascorbic acid, Trolox) with established IC₅₀ values
  • Recovery tests: Spike samples with known this compound concentrations (target recovery: 95-105%)

Conclusion

The DPPH assay represents a versatile, cost-effective tool for initial screening of this compound's antioxidant potential. When optimized using statistical approaches like Response Surface Methodology and validated against reference compounds, it provides valuable preliminary data for guiding further mechanistic studies and therapeutic development. The integration of HPLC separation with DPPH detection offers enhanced specificity for complex mixtures, while comparison with complementary assays (FRAP, ABTS, ORAC) enables comprehensive antioxidant profiling. By following the detailed protocols and optimization strategies outlined in these application notes, researchers can generate reliable, reproducible data on this compound's free radical scavenging capacity, contributing to the understanding of its potential therapeutic applications.

References

Application Notes: Fabrication of Polymeric Nanoparticles for Bioactive Molecules

Author: Smolecule Technical Support Team. Date: February 2026

This section outlines the core design, fabrication, and purification strategies for developing nanoparticle-based delivery systems for small molecules like Isoelemicin.

Nanoparticle Design and Rationale

The goal is to encapsulate this compound within a polymeric nanoparticle to enhance its solubility, stability, and targeted delivery.

  • Material Selection: Biocompatible and biodegradable polymers are preferred. A PEGylated polymer is a prime candidate for the nanoparticle shell. PEGylation improves biocompatibility, increases circulation time in the bloodstream, and reduces nonspecific interactions [1].
  • Multifunctionality: The nanoparticle can be engineered for affinity purification and targeted release. As demonstrated with other polymer nanoparticles, a thermoresponsive polymer shell allows for a "catch and release" mechanism, facilitating purification based on peptide affinity and enabling controlled drug release [2].
Fabrication Methods: A Comparative Overview

The choice of fabrication method depends on the desired control over nanoparticle size, shape, and composition. The table below summarizes two primary approaches.

Fabrication Method Key Principle Advantages Limitations Best Suited For
Top-Down (Nanoimprint Lithography) [3] [1] Physical patterning of a material into nanostructures. High homogeneity in size/shape (low batch-to-batch variation) [1]. Complex process; requires specialized equipment; potentially lower throughput [3]. Applications requiring extreme precision in geometry and optical properties [1].
Bottom-Up (Self-Assembly & Chemical Synthesis) [3] Molecular components spontaneously organize into nanostructures. Scalability; cost-effectiveness; ability to create complex organic nanostructures [3]. Can result in higher size dispersity without rigorous optimization [1]. Most pharmaceutical applications, including polymeric NPs and lipid nanoparticles (LNPs) [3].

For a bioactive molecule like this compound, bottom-up methods such as nanoprecipitation or emulsion-solvent evaporation are likely more applicable and scalable.

Detailed Experimental Protocols

Protocol 1: Optimization of Nanoparticle Formulation

This workflow, adapted from a lipid nanoparticle (LNP) optimization protocol, provides a robust statistical approach to formulating nanoparticles with multiple desired properties [4].

G start Define Experiment Purpose f1 List Responses (e.g., Potency, Size) start->f1 f2 Select Factors & Ranges (Mixture/Process) f1->f2 f3 Generate Space- Filling Design Table f2->f3 f4 Run Experiments in Random Order f3->f4 f5 Build Predictive Models for Each Response f4->f5 f6 Joint Optimization via Desirability Function f5->f6 f7 Identify & Confirm Optimal Candidates f6->f7 end Optimal Formulation f7->end

Title: Workflow for nanoparticle formulation optimization.

Procedure:

  • Experimental Design: Use statistical software to create a Space-Filling Design table. This table will define the exact composition (e.g., polymer, this compound, PEG-lipid ratios) and process parameters (e.g., solvent flow rate, sonication energy) for each experimental run [4].
  • Execution: Perform the experiments in the randomized order specified by the design table to minimize bias.
  • Analysis: Use Generalized Regression with SVEM Forward Selection to build a predictive model for each critical response (e.g., encapsulation efficiency, particle size, potency). Save the prediction formulas for each response in your data table [4].
  • Optimization: In the prediction profiler, define a joint desirability function that specifies whether each response should be maximized, minimized, or targeted. The software will then calculate the factor settings that maximize this overall desirability, identifying your lead formulation candidate[sitation:3].
  • Confirmation: Formulate the top candidate(s) and test them experimentally to confirm they perform as predicted.
Protocol 2: Affinity Purification of Multifunctional Nanoparticles

This protocol is crucial for obtaining a homogeneous population of nanoparticles with a specific targeting function [2].

  • Principle: Exploit the thermoresponsive nature of the nanoparticle polymer. Below a certain temperature, the polymer chain extends, allowing the affinity peptide to bind to its target. Above a critical temperature, the polymer collapses, releasing the purified nanoparticle.
  • Steps:
    • Column Preparation: Pack a chromatography column with immobilized ligands specific to the affinity peptide on your nanoparticle surface.
    • "Catch" Phase: Apply the crude nanoparticle solution to the column at a low temperature (e.g., 4°C). Under these conditions, the nanoparticles with the correct surface peptide will bind.
    • Wash: Flush the column with a cold buffer to remove unbound nanoparticles and impurities.
    • "Release" Phase: Elute the purified nanoparticles by applying a warm buffer (e.g., 37°C). The thermoresponsive polymer collapses, breaking the affinity interaction.
    • Characterization: Analyze the eluted fraction for nanoparticle concentration, size, and peptide functionality.

Characterization & Cytotoxicity Assessment

Rigorous characterization is non-negotiable. The table below outlines key parameters and methods.

Parameter Technique Protocol Details & Purpose
Size & Dispersity Dynamic Light Scattering (DLS) Measure hydrodynamic diameter and PDI in buffer and cell culture media to assess colloidal stability over 24-48 hours [5].
Concentration UV-Vis Spectrophotometry / Fluorescence Correlation Determine molar concentration of nanoparticles; essential for dosing in biological experiments [5].
Morphology Transmission Electron Microscopy (TEM) Use automated workflow (e.g., Thermo Scientific Maps) for high-throughput analysis of size, shape, and distribution [6].
Cell Association & Uptake Confocal Microscopy Incubate cells with fluorescently-labeled NPs. Use 3D reconstruction (e.g., with ScanIP Simpleware) to differentiate adhered from internalized nanoparticles [5].
Cytotoxicity Multi-Parametric Assays Critical: Test a range of concentrations (e.g., 0.1-200 nM) on relevant cell lines (e.g., HUVEC, HMVEC). Always include positive controls (e.g., a known toxin) for each assay to define 0% viability and avoid overestimating safety [5].

Biological Evaluation: Signaling and Immune Reprogramming

Nanoparticles can actively interact with biological systems beyond simple passive delivery.

Pathway Activation by Nanoparticles

Some nanoparticles can modulate intracellular signaling pathways. The diagram below illustrates how specific nanoparticles can activate growth-factor-like signaling [7].

G np snSPIONs egfr EGF Receptor np->egfr Activates ras Ras (Mutant) egfr->ras pi3k PI3K ras->pi3k mek MEK ras->mek akt AKT pi3k->akt proliferation Cell Proliferation akt->proliferation Stimulates erk ERK mek->erk erk->proliferation Stimulates

Title: Signaling pathway activation by snSPIONs.

Key Insight: Small, negatively-charged SPIONs (snSPIONs) can activate the EGF receptor, leading to downstream ERK and AKT signaling, and ultimately stimulating cell proliferation, especially in cells with Ras mutations. This highlights that nanoparticle effects can be cell-type specific and underscores the need to test your this compound nanoparticles on biologically relevant cell models [7].

Immune Cell Reprogramming

Nanoparticles can be engineered for precision medicine to rewire immune responses.

  • Application: Nanoparticle-based delivery systems can reprogram immune cells (e.g., macrophages, T-cells) for cancer immunotherapy or to treat autoimmune diseases [8].
  • Mechanism: This can be achieved by delivering rewiring payloads such as:
    • RNAi to silence specific genes in macrophages.
    • Chimeric Antigen Receptor (CAR) transgenes to engineer T-cells (CAR-T) [8]. This principle could be explored for this compound nanoparticles designed to modulate immune responses in diseases like multiple sclerosis or rheumatoid arthritis.

Key Takeaways and Future Directions

  • Framework is Available: While this compound-specific data is absent, the established principles of polymeric NP fabrication, optimization, and characterization provide a direct path for your research.
  • Quality and Consistency: Employ statistical design (DoE) and high-precision fabrication methods to ensure your nanoparticles are reproducible and have a narrow affinity distribution [4] [1].
  • Rigorous Biological Testing: Go beyond simple viability assays. Investigate specific signaling pathway activation and always use appropriate controls to generate reliable and interpretable data [5] [7].
  • Explore Advanced Applications: Consider the potential of your this compound nanoparticles beyond simple delivery, such as in the reprogramming of immune responses for therapeutic effect [8].

I hope this comprehensive collection of protocols and notes provides a solid foundation for your work on this compound nanoparticles.

References

Comprehensive Application Notes and Protocols for the Biological Activity Screening of Isoelemicin

Author: Smolecule Technical Support Team. Date: February 2026

Date Compiled: 2025-11-07 Target Audience: Researchers, Scientists, and Drug Development Professionals in Natural Product Pharmacology

Introduction and Screening Strategy

Isoelemicin is a phenylpropanoid compound found in various plants, structurally related to known bioactive compounds like myristicin and elemicin. Its potential biological activities warrant systematic investigation using modern screening paradigms. Based on successful screening strategies for natural products, a multi-faceted approach is recommended, combining biochemical assays with cell-based phenotypic/pathway screens to de-risk the discovery process [1]. This involves initial hit identification through target-agnostic cellular assays followed by target engagement studies to understand the precise mechanism of action. Key success factors include employing multiple hit-finding approaches for targets with low druggability, establishing robust secondary and orthogonal assays for reliable hit validation, and confirming target engagement through biophysical methods [1]. The following sections outline detailed protocols for key screening activities, summarized in subsequent tables for easy comparison.

Experimental Protocols

Cytotoxicity Screening (MTT Assay)

Objective: To determine the baseline cytotoxicity of this compound and establish a selectivity index for its other biological activities.

Materials:

  • Cell lines: Appropriate human cell lines (e.g., HEK293, HepG2, and relevant cancer lines)
  • This compound: Prepare a 100 mM stock solution in DMSO; store at -20°C
  • MTT reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS
  • Lysis buffer: 10% SDS in 0.01 M HCl

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5-10 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow adherence.
  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (ensure DMSO concentration is ≤0.1% in all wells). Treat cells with a range of concentrations (e.g., 1 µM to 100 µM). Include vehicle (DMSO) and blank (medium only) controls.
  • Incubation: Incubate the plate for 48 hours.
  • MTT Application: Add 10 µL of MTT solution to each well. Incubate for 4 hours.
  • Solubilization: Carefully remove the medium and add 100 µL of lysis buffer to each well. Incubate overnight in the dark.
  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response) analysis.
Anti-inflammatory Activity Screening (NF-κB Pathway Assay)

Objective: To evaluate the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • Reporter cell line: HEK293/RAW 264.7 cells stably transfected with an NF-κB response element driving luciferase expression
  • Stimulant: Lipopolysaccharide (LPS), 1 mg/mL stock in PBS
  • Luciferase assay system: Commercially available kit (e.g., Bright-Glo)
  • This compound and reference inhibitor (e.g., BAY-11-7082)

Procedure:

  • Cell Plating: Seed reporter cells in a white, clear-bottom 96-well plate.
  • Pre-treatment: After 24 hours, pre-treat cells with various concentrations of this compound or a reference inhibitor for 1 hour.
  • Stimulation: Stimulate cells with LPS (e.g., 100 ng/mL) to activate NF-κB. Include unstimulated and stimulated vehicle controls.
  • Incubation: Incubate for 6-8 hours to allow for gene expression.
  • Luciferase Measurement: Equilibrate plate to room temperature. Add Bright-Glo reagent as per manufacturer's instructions. Measure luminescence immediately.
  • Data Analysis: Calculate the percentage inhibition of NF-κB activation by comparing luminescence in this compound-treated wells to LPS-stimulated controls.
Antioxidant Activity and Enzyme Induction

Objective: To assess the direct antioxidant capacity of this compound and its ability to induce phase II antioxidant enzymes via the Nrf2 pathway.

Materials:

  • Cell line: HepG2 cells
  • CUPRAC reagent: Prepared from Copper(II) chloride, Neocuproine, and Ammonium acetate buffer [2]
  • Antibodies for Western Blot: Anti-Nrf2, anti-HO-1, anti-NQO1
  • Hydrogen Peroxide (H₂O₂) and tert-Butyl hydroperoxide (t-BHP)

Procedure: Part A: Direct Antioxidant Assay (CUPRAC Method)

  • Prepare a 5 mM H₂O₂ solution in phosphate buffer (50 mM, pH 7.4) [2].
  • Incubate different concentrations of this compound with H₂O₂.
  • Add CUPRAC reagent (Cu(II)-Nc in NH₄Ac buffer, 1:1:1 v/v/v) and measure the absorbance at 450 nm after a fixed time [2].
  • The decrease in absorbance is correlated with catalase-like activity or H₂O₂ scavenging.

Part B: Nrf2 Pathway Activation

  • Treat HepG2 cells with this compound for 12-24 hours.
  • Prepare cell lysates and perform Western blotting for Nrf2, HO-1, and NQO1.
  • An increase in the levels of these proteins indicates activation of the Nrf2-mediated antioxidant response pathway.

Quantitative Data Summary

The following tables summarize the expected quantitative outputs and experimental parameters from the proposed screening protocols.

Table 1: Proposed Cytotoxicity Profile of this compound

Cell Line Tissue Origin IC₅₀ (µM) Selectivity Index (vs. Non-cancerous)
HEK293 Kidney (Non-cancerous) >100 -
HepG2 Liver Hepatocellular Carcinoma ~45 >2.2
MCF-7 Breast Adenocarcinoma ~30 >3.3
A549 Lung Carcinoma ~60 >1.7

Note: The above IC₅₀ values are hypothetical and based on structural analogs. Actual experimental determination is required.

Table 2: Proposed Anti-inflammatory and Antioxidant Screening Parameters

Assay Type Key Reagents Positive Control Detection Method Hypothetical IC₅₀/EC₅₀ for this compound
NF-κB Inhibition (Luciferase) LPS, Bright-Glo Reagent BAY-11-7082 (5 µM) Luminescence ~15 µM
Direct H₂O₂ Scavenging (CUPRAC) H₂O₂, Cu(II)-Nc complex [2] Ascorbic Acid Absorbance (450 nm) EC₅₀ ~20 µM
Nrf2 Pathway Activation (Western Blot) t-BHP, Anti-Nrf2 antibody Sulforaphane (10 µM) Chemiluminescence EC₅₀ ~25 µM

Signaling Pathways and Workflow Visualization

The following diagrams, generated using Graphviz DOT language, illustrate the proposed molecular pathways and experimental workflows for this compound screening.

Proposed Mechanism: Anti-inflammatory Action via NF-κB

This diagram hypothesizes how this compound may inhibit the NF-κB pathway to exert anti-inflammatory effects.

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) IKKComplex IKK Complex InflammatoryStimulus->IKKComplex IkB IκB (Inhibitor) IKKComplex->IkB Phosphorylates NFkB_Inactive NF-κB-IκB Complex IkB->NFkB_Inactive Sequesters NFkB NF-κB (p50/p65) NFkB_Active Activated NF-κB NFkB_Inactive->NFkB_Active Releases Nucleus Nucleus NFkB_Active->Nucleus Translocates TargetGene Pro-Inflammatory Gene Nucleus->TargetGene Inflammation Inflammatory Response TargetGene->Inflammation This compound This compound This compound->IKKComplex Proposed Inhibition

Experimental Workflow: Hit Identification & Validation

This flowchart outlines the complete multi-stage screening and validation protocol for this compound.

G Start This compound Sample Cytotox Cytotoxicity Screening (MTT Assay) Start->Cytotox PhenotypicScreen Phenotypic Screening Cytotox->PhenotypicScreen Non-cytotoxic concentrations AntiInflamm Anti-inflammatory Assay (NF-κB Reporter) PhenotypicScreen->AntiInflamm Antioxidant Antioxidant Assays (CUPRAC & Nrf2) PhenotypicScreen->Antioxidant HitConfirmation Hit Confirmation (Secondary Assays) AntiInflamm->HitConfirmation Antioxidant->HitConfirmation ModeOfAction Target Deconvolution & Mode-of-Action Studies HitConfirmation->ModeOfAction Biophysical Biophysical Validation (SPR, ITC, X-ray) ModeOfAction->Biophysical

Conclusion and Future Directions

This document provides a structured framework for the comprehensive biological screening of this compound. The proposed protocols are adapted from established methods used in biochemical and cell-based screening campaigns [1]. The initial focus should be on confirming the hypothesized activities in cytotoxicity, anti-inflammatory, and antioxidant assays. Following successful hit identification, the critical phase of target deconvolution begins. This requires the integration of techniques such as CRISPR-KO for genetic validation, cellular thermal shift assays (CETSA) for target engagement in cells, and biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding [1]. Ultimately, co-crystallization and X-ray analysis would be required to unambiguously determine the atomic-level mechanism of action, as demonstrated in successful drug discovery campaigns for targets like SOS1 [1].

References

Application Note: Comprehensive Metabolite Identification of Isoelemicin

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed protocol for the separation, detection, and structural elucidation of Isoelemicin and its metabolites using LC-MS/MS and molecular networking.

Sample Preparation and Extraction

Proper sample preparation is critical for obtaining clear, interpretable mass spectrometry data. The following protocol is designed to extract this compound and its potential metabolites from a biological matrix (e.g., liver microsomes, plasma, or urine) [1].

  • Materials:
    • This compound standard
    • Biological matrix (e.g., incubated liver microsomes)
    • Acetonitrile and Methanol (HPLC grade)
    • Formic Acid (LC-MS grade)
    • Centrifuge and vacuum concentrator
  • Procedure:
    • Incubation: Incuba te this compound with your chosen biological system (e.g., liver microsomes) under appropriate conditions (time, temperature, co-factors).
    • Termination and Protein Precipitation: Add a 3:1 volume of ice-cold acetonitrile to the incubation mixture to terminate enzymatic reactions and precipitate proteins.
    • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Collection: Carefully collect the supernatant containing the metabolites.
    • Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
    • Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of methanol and 0.1% formic acid in water. Vortex to ensure complete dissolution.
    • Analysis: Centrifuge the reconstituted sample again at 14,000 × g for 5 minutes and transfer the clear supernatant to an LC vial for analysis.
Instrumental Analysis: UPLC-MSE and Data Acquisition

Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MSE) provides high-resolution separation and fragmentation data in a single analytical run [2] [3]. MSE refers to a data-independent acquisition (DIA) mode where alternating low and high collision energies are used to collect both precursor and fragment ion information simultaneously.

  • Chromatographic Conditions: The goal is to separate this compound from its metabolites, which may be more or less polar.

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: 0.1% Formic acid in acetonitrile.
    • Gradient:
      • 0-1 min: 5% B
      • 1-15 min: 5% B to 95% B
      • 15-17 min: 95% B
      • 17-18 min: 95% B to 5% B
      • 18-20 min: 5% B (column re-equilibration)
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5 µL
  • Mass Spectrometric Conditions: High-resolution mass spectrometry is essential for determining accurate mass and elemental composition [4] [3].

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Data Acquisition Mode: MSE or DIA.
    • Scan Time: 0.2 seconds per scan.
    • Low Energy Scan: Collision energy of 6 eV to collect precursor ion data.
    • High Energy Scan: Ramped collision energy from 20 to 50 eV to collect fragment ion data.
    • Mass Range: 50-1200 m/z.
    • Source Temperature: 120°C
    • Desolvation Temperature: 450°C
    • Cone Gas Flow: 50 L/hr
    • Desolvation Gas Flow: 800 L/hr
Data Processing and Metabolite Identification

The acquired data is processed to find metabolites and propose their structures. The following table summarizes the key parameters and steps [3].

Table 1: Key Parameters for Metabolite Identification Data Processing

Parameter Description Purpose
Mass Deficit Filter Filters data for ions with a mass defect typical of drug-like molecules (e.g., 0.5-0.8). Reduces background noise from biological matrix.
Isotope Pattern Matching Compares the observed isotopic distribution to the theoretical one. Confirms the empirical formula of the metabolite.
Fragment Ion Search Identifies fragment ions common to the parent drug and its metabolites. Aids in structural elucidation and confirms metabolic pathways.
Neutral Loss Filter Searches for characteristic neutral losses (e.g., glucuronide -176.0321 Da, sulfate -79.9568 Da). Rapidly identifies common phase II metabolites.

The workflow for data processing and identification follows a logical sequence, which can be visualized in the following diagram:

G Start Raw UPLC-MSE Data P1 Chromatographic Peak alignment and feature extraction Start->P1 P2 Metabolite Hunting: - Mass defect filter - Isotope pattern - Neutral loss P1->P2 P3 Generate accurate mass list for potential metabolites P2->P3 P4 Propose elemental composition P3->P4 P5 Interpret MS/MS spectra for structural elucidation P4->P5 P6 Confirm identity via reference standard or database match P5->P6 End Identified Metabolites P6->End

  • Molecular Networking: For an untargeted approach, processed MS/MS data can be uploaded to the Global Natural Products Social (GNPS) Molecular Networking platform . This tool clusters MS/MS spectra based on similarity, visually grouping structurally related metabolites (parent drug and its transformations) and facilitating the identification of both known and novel metabolites [2].
Proposed Fragmentation Pathway of this compound

This compound (5-allyl-1,2,3-trimethoxybenzene) is a methoxyphenylpropene. Its characteristic fragmentation under ESI-MS/MS can be hypothesized as follows. The diagram below illustrates this proposed pathway.

G M This compound Precursor Ion [C13H18O3]+• Calculated m/z: 222.1256 F1 Fragment A [C11H15O2]+• (Loss of C2H3O) Proposed m/z: 179.1067 M->F1 -42.02 Da F2 Fragment B [C10H13O2]+• (Loss of C3H5O) Proposed m/z: 165.0910 M->F2 -57.03 Da F3 Fragment C [C9H9O2]+• (Loss of C4H9O) Proposed m/z: 149.0597 M->F3 -85.07 Da F4 Fragment D [C8H9O]+• (Loss of C5H9O2) Proposed m/z: 121.0648 M->F4 -101.06 Da

Table 2: Proposed Characteristic Fragments of this compound

Fragment Proposed m/z Elemental Composition Neutral Loss Interpretation
Precursor Ion 222.1256 [C13H18O3]+• - Molecular ion.
Fragment A 179.1067 [C11H15O2]+• -43.02 Da (C2H3O) Loss of acetyl radical or equivalent rearrangement.
Fragment B 165.0910 [C10H13O2]+• -57.03 Da (C3H5O) Loss of an allyloxy or propenyloxy fragment.
Fragment C 149.0597 [C9H9O2]+• -73.07 Da (C4H9O) Further loss of a methyl group and rearrangement.
Fragment D 121.0648 [C8H9O]+• -101.06 Da (C5H9O2) A key fragment from the methoxyphenyl core.

Discussion and Conclusion

This protocol outlines a comprehensive strategy for identifying this compound metabolites. The integration of UPLC-MSE for high-quality data acquisition and molecular networking for data-driven metabolite annotation represents a powerful, modern approach [2] [3]. The proposed fragmentation pathway provides a starting point for spectral interpretation.

The major bottleneck in untargeted metabolomics remains confident metabolite identification. While this protocol can generate high-confidence proposals, the gold standard for definitive structural confirmation is comparison with an authentic analytical standard or isolation followed by NMR analysis [1].

References

Isoelemicin low solubility DMSO chloroform

Author: Smolecule Technical Support Team. Date: February 2026

Isoelemicin Solubility Data and Handling

This table summarizes key solvent and handling information for this compound based on manufacturer specifications and general laboratory practice. [1]

Property Specification / Guideline
Chemical Name 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene
CAS Number 5273-85-8
Molecular Formula C12H16O3
Molecular Weight 208.3 g/mol
Physical Form Oil
Recommended Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Solubility in DMSO Soluble (specific concentration not provided)
Solubility in Chloroform Soluble (specific concentration not provided)
Storage Desiccate at -20°C

Experimental Protocols

Preparing a Stock Solution in DMSO

This is a standard protocol for creating a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Analytical balance
  • Glass vial (e.g., 2-4 mL) with a tight-sealing cap
  • Micropipettes and tips
  • Vortex mixer
  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Tare a clean glass vial. Accurately weigh the desired mass of this compound using an analytical balance.
  • Addition of Solvent: Add the appropriate volume of anhydrous DMSO to the vial to achieve your target concentration (e.g., 10 mM, 50 mM, 100 mM).
    • Example: For a 100 mM solution, add 1 mL of DMSO to 20.83 mg of this compound.
  • Initial Dissolution: Cap the vial securely and vortex vigorously for 30-60 seconds.
  • Promoting Dissolution: If the compound does not dissolve completely, warm the tube at 37°C and shake it in an ultrasonic bath for a short period. [1]
  • Verification: Visually inspect the solution to ensure no undissolved particles or oil film remains. The solution should appear clear.
  • Storage: Label the vial clearly with the compound name, concentration, date, and your initials. Store the stock solution below -20°C. [1]
Troubleshooting Low Solubility Workflow

The following diagram outlines a logical sequence of steps to follow if you encounter solubility issues with this compound.

G Start This compound Not Dissolving Step1 Confirm solvent is anhydrous. DMSO is hygroscopic. Start->Step1 Step2 Gently warm solution to 37°C and use sonication. Step1->Step2 Still insoluble Success Solution Ready for Experiment Step1->Success Soluble Step3 Consider alternative solvent: Chloroform or Dichloromethane. Step2->Step3 Still insoluble Step2->Success Soluble Step4 Prepare a fresh, lower concentration stock solution. Step3->Step4 If DMSO is required Step3->Success Soluble Step5 Verify compound integrity. Check storage conditions and expiration. Step4->Step5 Persistent issues Step4->Success Soluble Step5->Success Compound is stable

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of this compound achievable in DMSO? A1: The supplier's data confirms solubility in DMSO but does not provide a specific maximum concentration. [1] The practical limit depends on your batch and storage conditions. It is recommended to prepare the lowest concentration stock solution that is practical for your assays. If high concentrations are essential, you will need to empirically determine the limit using methods like kinetic solubility assays. [2]

Q2: My stock solution in DMSO precipitated after freezing. What should I do? A2: This is a common issue. Follow these steps:

  • Thaw Carefully: Allow the vial to stand at room temperature for at least an hour before opening to prevent water condensation from the air from entering the hygroscopic DMSO. [1]
  • Re-dissolve: Warm the vial to 37°C and vortex thoroughly. Sonicate the solution if needed.
  • Inspect: If the solution clears and remains clear after cooling to room temperature, it can be used. If precipitation persists, the solution may need to be discarded and a fresh, potentially less concentrated, stock should be prepared.

Q3: Can I use chloroform for solubility in cell-based assays? A3: No, chloroform is cytotoxic and cannot be used directly in cell-based assays. A common strategy is to first dissolve this compound in chloroform to achieve a high concentration, then evaporate the chloroform under a gentle stream of inert gas (e.g., nitrogen) to create a thin film of the compound. This film can then be re-dissolved in a biologically compatible solvent like DMSO, ensuring the final DMSO concentration in the cell culture medium is safe for cells (typically ≤0.1-1.0%).

Q4: How should I store this compound and its solutions to ensure stability? A4:

  • Pure Compound: The solid compound should be stored in a desiccator at -20°C. [1]
  • Stock Solutions: DMSO stock solutions should be stored below -20°C, preferably at -80°C for long-term storage. [1]
  • Stability: For best results, prepare and use stock solutions on the same day. However, if necessary, they can be stored for several months at -20°C. Always avoid multiple freeze-thaw cycles by aliquoting the stock solution. [1]

References

A Model for Yield Improvement: Pollen DNA Isolation

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 preprint presents a structured framework for optimizing the isolation of DNA from pollen, a process that faces challenges similar to those in isolating plant secondary metabolites like isoelemicin, such as tough cell walls and low initial yields [1]. The core of their approach was a systematic investigation of key parameters and the introduction of an additional purification step.

The study identified that the physical challenges of breaking down the resilient pollen exine were a major bottleneck. Optimization efforts therefore focused heavily on the lysis step, specifically the type of beads used for mechanical disruption [1].

The key innovation was the introduction of a Chloroform:Isoamyl Alcohol (C:I) cleaning step after the initial lysis. The researchers hypothesized that particulate debris from the lysed pollen was clogging the purification columns, thereby reducing yield. By adding two rounds of C:I extraction to remove this debris before column purification, they achieved an increase in final DNA yield of up to 31% compared to the standard protocol [1].

Optimization Parameters and Workflow

The research systematically tested several variables to find the optimal combination. The table below summarizes the parameters and findings that are directly applicable to developing an this compound isolation protocol.

Parameter Options Tested Key Finding / Application
Post-Lysis Cleaning Standard protocol vs. adding Chloroform:Isoamyl Alcohol (C:I) [1] Adding C:I improved final yield by ≤31% [1].
Lysis Bead Type 0.5 mm glass vs. 2.8 mm ceramic beads [1] Ceramic beads demonstrated a greater impact on yield, especially when coupled with C:I [1].
Lysis Duration Short (70 s) vs. Long (6 min) [1] The optimal duration depended on the amount of starting material [1].
Starting Material Quantity Small (15±5 mg) vs. Large (125±25 mg) [1] The optimal lysis duration changed with the amount of pollen used [1].

This systematic approach can be visualized in the following experimental workflow, which you can adapt for your this compound experiments:

Start Start: Low Yield Problem Hyp Hypothesis: Particulate debris clogs purification columns Start->Hyp P1 Parameter 1: Post-Lysis Cleaning Hyp->P1 P2 Parameter 2: Lysis Bead Type Hyp->P2 Exp Experiment: Test parameters in combination P1->Exp Add C:I step P2->Exp Compare glass vs. ceramic P3 Parameter 3: Lysis Duration P3->Exp Test short vs. long P4 Parameter 4: Starting Material Quantity P4->Exp Test small vs. large amount Result Result: Up to 31% Yield Improvement Exp->Result

Suggested Path Forward for this compound

To translate this model to your work on this compound, consider the following steps:

  • Systematically Test Lysis Conditions: The study shows that bead type had a significant impact [1]. You could experiment with different bead materials (e.g., steel, ceramic) and sizes for disrupting plant material.
  • Evaluate a Cleaning Step: If your protocol uses solid-phase extraction or column purification, introduce a chloroform-based extraction step prior to it. This could help remove lipids, waxes, and other debris that might interfere with binding or elution.
  • Optimize Interdependent Parameters: Recognize that parameters like lysis duration and amount of starting material can be interdependent [1]. A Design of Experiments (DOE) approach may be more efficient than testing one variable at a time.

References

Isoelemicin purification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Isoelemicin

The table below summarizes the key identifying information for this compound from the NIST Chemistry WebBook [1].

Property Value
Chemical Formula C₁₂H₁₆O₃
Molecular Weight 208.2536 g/mol
CAS Registry Number 487-12-7
IUPAC Name 5-(1-Propenyl)-1,2,3-trimethoxybenzene
Structure Type (E)- or trans- this compound (a stereoisomer)

Reported Chromatography Data

Gas Chromatography (GC) retention indices (RI) are the most readily available data, which can help with method identification [1]. The values vary based on the column and temperature program used.

Column Type Active Phase Retention Index (RI) Reference
Non-Polar Columns
HP-5 MS 5% Phenyl Polysiloxane 1577 Pripdeevech and Saansoomchai, 2013
DB-5 5% Phenyl Polysiloxane 1581 Zhang, Xu, et al., 2005
HP-1 100% Dimethyl Polysiloxane 1612 Nath, Sarma, et al., 2002
Polar Columns
CP-Wax 52CB Polyethylene Glycol (PEG) 2399 Chevance and Farmer, 1999
HP-Innowax FSC Polyethylene Glycol (PEG) 2403 Kaya, Demirci, et al., 2003

General Purification Principles & Workflow

In the absence of a specific protocol, the following general workflow and principles for purifying small organic molecules can be applied to this compound. The primary goal is to separate the target compound from close structural analogs and other impurities in the crude extract.

Start Start: Crude Plant Extract (or Synthetic Mixture) Step1 Initial Fractionation (Liquid-Liquid Extraction, Vacuum Liquid Chromatography) Start->Step1 Step2 Analytical Profiling (TLC, GC-MS, HPLC-UV) to identify target fraction Step1->Step2 Step3 Primary Purification (Flash Chromatography, Prep HPLC) Step2->Step3 Step4 Purity Assessment (HPLC, GC) Check if purity goal met Step3->Step4 Step5 Final Purification (Recrystallization, Prep TLC) Step4->Step5 No End End: Pure this compound Step4->End Yes

Core Purification Techniques
  • Chromatography: This is the central technique for separation [2].
    • For Analysis: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with the columns mentioned above to quickly analyze your mixture and check purity [1] [3].
    • For Purification: Flash Chromatography is excellent for initial, larger-scale purification. Preparative HPLC is ideal for the final high-resolution separation of structurally similar compounds [4].
  • Recrystallization: This traditional method is highly effective for final polishing. You will need to experimentally find a suitable solvent or solvent-pair in which this compound is soluble at high temperature but insoluble at low temperature, yielding pure crystals [5].
  • Liquid-Liquid Extraction: This can be a useful first step to separate this compound from highly polar or non-polar contaminants based on its partition coefficient between two immiscible solvents [5].

FAQs and Troubleshooting Guide

Challenge Possible Causes Troubleshooting Strategies

| Low Purity / Co-elution | Inadequate separation from similar compounds (e.g., other methoxylated propenylphenols). | 1. Modify Chromatography: Switch from normal-phase to reversed-phase HPLC (or vice versa). Use a gradient elution for better resolution [3]. 2. Use Mixed-Mode Phases: Consider columns that combine different separation mechanisms (e.g., hydrophilic interaction with ion-exchange) [4]. | | Low Recovery / Yield | Compound degradation, strong adsorption to stationary phase, or loss during solvent removal. | 1. Control Temperature: Perform separations at lower temperatures if instability is suspected. 2. Avoid Strong Acids/Bases: As a phenylpropanoid, this compound may be sensitive to harsh pH. 3. Optimize Solvent Evaporation: Use a rotary evaporator at low temperature and pressure to prevent loss. | | Irreproducible Results | Inconsistent sample preparation, column conditioning, or solvent composition. | 1. Standardize Protocol: Pre-treat samples consistently (e.g., filtration). 2. Condition Columns: Ensure chromatography columns are properly equilibrated before each run [3]. 3. Use HPLC-Grade Solvents. |

Recommendations for Further Investigation

Given the scarcity of direct information, here are steps you can take to develop a robust purification method:

  • Leverage Analog Data: Research purification methods for compounds with very similar structures, such as elemicin, myristicin, or asarone. Their protocols can be an excellent starting point.
  • Focus on Analytical Chemistry Resources: Search for articles on the "isolation," "purification," or "quantification" of this compound in scientific journals, which are more likely to contain detailed methods than general overviews.
  • Experimental Optimization: Use the provided GC retention indices as a benchmark. You will likely need to experimentally optimize parameters like mobile phase composition, gradient profiles, and temperature settings for your specific equipment and sample matrix.

References

Frequently Asked Questions (FAQs) for Analytical Method Development

Author: Smolecule Technical Support Team. Date: February 2026

1. What is the primary purpose of analytical method development in pharmaceuticals? Analytical method development aims to prove that a procedure is suitable for measuring Active Pharmaceutical Ingredients (APIs). It provides essential data on a drug's potency, bioavailability, and stability [1].

2. What are the key steps in developing a new analytical method? The process is systematic and involves multiple stages [1]:

  • Define the Purpose: Establish the goal of the analysis.
  • Analyte Characterization: Gather the biological, chemical, and physical properties of the analyte (e.g., Isoelemicin).
  • Literature Review: Assess existing information on the analyte to inform method selection.
  • Method Selection & Setup: Choose a technique (e.g., HPLC) and set up instruments per their Standard Operating Procedures (SOPs).
  • Method Optimization: Change parameters individually according to a systematic plan to improve the method.
  • Evaluation & Documentation: Test the method, document its performance figures of merit (like detection limits), and evaluate the results.

3. How is the optimization of an analytical method typically carried out? Optimization is performed by procedurally changing individual parameters based on a systematic plan. This involves critically following all documented steps to refine the method's performance [1]. Classical optimization techniques, which use differential calculus and approaches like the Lagrange multipliers for constrained problems, form the theoretical foundation for this process [2].

Troubleshooting Guide for HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is a common technique for analysis. The table below outlines common issues and corrective actions.

Problem & Phenomenon Root Cause Solution / Investigation

| Peak Tailing Asymmetric peaks with a trailing edge. | - Inappropriate pH of mobile phase

  • Active sites on the column | - Adjust pH of buffer/mobile phase
  • Use a suitably end-capped column | | Low Efficiency Broad peaks, poor resolution. | - Extra-column volume
  • Inappropriate column temperature
  • Poorly packed column | - Minimize tubing length and connection volume
  • Optimize temperature
  • Use a high-quality column | | Retention Time Drift Shifting elution times during sequence. | - Column temperature fluctuation
  • Mobile phase degradation or evaporation
  • Inadequate column equilibration | - Use a column heater
  • Prepare fresh mobile phase daily
  • Ensure longer equilibration time | | High Backpressure System pressure above normal range. | - Column blockage
  • Mobile phase filtration issues
  • Clogged inline filter | - Flush or replace column
  • Filter mobile phase through a 0.45µm membrane
  • Clean or replace the inline filter | | Irreproducible Results High variability in replicate injections. | - Sample degradation
  • Inconsistent injection volume
  • Air bubbles in detector flow cell | - Ensure sample stability in the solvent
  • Check autosampler performance
  • Purge the system to remove bubbles |

Experimental Protocol: Key Steps for Method Optimization

This protocol outlines a general workflow for optimizing an analytical method, which can be tailored for this compound.

1. Goal Definition Define the method's purpose, including the required detection limit, quantification limit, linearity range, and the specific matrix (e.g., blood, plasma, plant extract) in which this compound will be measured [1].

2. Technique Selection Based on the physicochemical properties of this compound (e.g., molecular weight, polarity, chromophores), select an appropriate analytical technique. Reversed-Phase HPLC with a UV/UV-DAD or Mass Spectrometry (MS) detector is often suitable for small molecules like this compound.

3. Method Optimization Parameters Systematically vary the key parameters listed in the table below. Change only one parameter at a time (OFAT) or use a Design of Experiments (DoE) approach to understand interactions.

Parameter Category Variables to Optimize

| Chromatographic Column | - Chemistry (C8, C18, phenyl, etc.)

  • Length (50-150 mm)
  • Particle size (1.7-5µm) | | Mobile Phase | - Buffer pH and concentration
  • Organic modifier type (methanol, acetonitrile) and gradient
  • Flow rate (0.8-1.5 mL/min for 4.6mm column) | | Sample Preparation | - Extraction solvent
  • Clean-up procedure (SPE, filtration)
  • Injection volume | | Detection | - Wavelength (for UV)
  • Ionization mode and MRM transitions (for MS) |

4. Method Validation Once optimized, the method must be validated according to ICH guidelines to confirm it is fit for purpose. Key validation parameters include [3] [1]:

  • Accuracy and Precision
  • Linearity and Range
  • Specificity
  • Limit of Detection (LOD) and Quantification (LOQ)
  • Robustness

Workflow Diagram: Analytical Method Development & Optimization

The diagram below visualizes the lifecycle of an analytical method, from inception to validation.

G Start Start Define Define Purpose & Requirements Start->Define Characterize Analyte Characterization Define->Characterize Select Select Analytical Method Characterize->Select Develop Initial Method Development Select->Develop Optimize Systematic Optimization Develop->Optimize Needs Improvement Validate Method Validation Optimize->Validate Meets Criteria Validate->Optimize Validation Fails End Implemented Method Validate->End Validation Successful

This workflow outlines the core stages and iterative nature of developing a robust analytical method, from initial definition through optimization and final validation [1].

References

Compound Overview & Stability Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Isoelemicin is a volatile phenylpropene found in plants like carrot and nutmeg [1] [2]. Its chemical structure suggests potential sensitivity to factors like light, oxygen, and heat, which are common causes of degradation for organic compounds.

The table below summarizes the basic chemical data for this compound, which is a starting point for developing analytical methods to track its stability.

Property Value
Chemical Formula C₁₂H₁₆O₃ [3]
Molecular Weight 208.25 g/mol [3]
CAS Registry Number 487-12-7 [3]
IUPAC Name 5-[(E)-1-propenyl]-1,2,3-trimethoxybenzene [3]
Common Sources Carrot leaves (Daucus carota), Nutmeg oil [1] [2]

Biosynthesis Pathway

Understanding its biosynthesis can provide insights into the molecular structure and its potential labile sites. The following diagram illustrates the (iso)eugenol-independent pathway for this compound and elemicin in Daucus carota, as revealed by comparative transcriptomics and metabolic profiling [1].

IsoelemicinBiosynthesis clusterLegend Pathway Note SinapylAlcohol Sinapyl Alcohol SinapylAcetate Sinapyl Acetate SinapylAlcohol->SinapylAcetate Acetylation MethoxyIsoeugenol 5-Methoxy Isoeugenol SinapylAcetate->MethoxyIsoeugenol DcMIS ElemicinPathway Pathway to Elemicin SinapylAcetate->ElemicinPathway DcE(I)GS1 DcMIS DcMIS (5-Methoxy Isoeugenol Synthase) DcEIGS1 DcE(I)GS1 ((Iso)Eugenol Synthase) This compound This compound MethoxyIsoeugenol->this compound DcOMT DcOMT Dc5-ME(I)OMT (O-Methyltransferase) ElemicinPathway->DcOMT Precursor Legend Final O-methylation for both This compound and Elemicin is catalyzed by Dc5-ME(I)OMT

Key Enzymatic Steps: [1]

  • DcMIS (5-Methoxyisoeugenol Synthase): A newly identified NADPH-dependent reductase that uses sinapyl acetate to produce 5-methoxyisoeugenol, the immediate precursor to this compound.
  • Dc5-ME(I)OMT (O-Methyltransferase): This enzyme catalyzes the final step by methylating the para-hydroxyl group of the precursor, completing the biosynthesis.

Troubleshooting Guide: Stability & Degradation

Based on general principles of handling labile organic compounds, here are potential issues and areas to investigate for preventing this compound degradation.

Problem Possible Cause Investigation Steps
Low compound recovery Degradation during storage or processing. Systematically vary storage conditions (temperature, light exposure) and analyze stability over time.
Unknown chromatographic peaks Formation of decomposition products. Use LC-MS or GC-MS to identify degradation products and infer the degradation mechanism (e.g., oxidation, demethylation).
Loss of biological activity Compound decomposition in assay buffers. Test stability in different buffers (varying pH) and with additives like antioxidants (e.g., BHT, ascorbic acid).

Frequently Asked Questions

What is the primary source of this compound for research purposes? this compound can be isolated from natural sources like nutmeg oil or carrot (Daucus carota) leaves [1] [2]. Alternatively, it can be synthesized based on its known biosynthetic pathway.

Are there any known toxicological concerns with this compound? While this specific compound's profile may not be fully detailed, it is structurally related to elemicin and myristicin, which have known pharmacological and toxicological activities. Standard precautions for handling compounds of unknown toxicity should be followed [1].

Suggested Experimental Approach for Degradation Prevention

Since established methods are unavailable, you may need to design experiments to find optimal storage conditions. Here is a potential workflow to systematically investigate this compound stability.

StabilityWorkflow clusterConditions Tested Variables Start Start: this compound Sample Prep Prepare Aliquots Under Different Conditions Start->Prep Store Storage Stress Test Prep->Store Temp Temperature (4°C, -20°C) Prep->Temp Light Light Exposure (Dark, Amber Glass) Prep->Light Atmosphere Atmosphere (Air, N₂) Prep->Atmosphere Solvent Solvent Matrix Prep->Solvent Analyze Analytical Monitoring Store->Analyze Compare Compare Results & Identify Optimal Conditions Analyze->Compare Compare->Store Refine Conditions Protocol Establish Stable Storage Protocol Compare->Protocol Optimal Found

Methodology: [1]

  • Stability Chambers: Use controlled temperature environments (e.g., 4°C, -20°C, -80°C).
  • Light Exclusion: Store aliquots in amber vials or wrapped in aluminum foil, comparing them to samples exposed to light.
  • Inert Atmosphere: Purge sample vials with an inert gas like nitrogen or argon before sealing to assess the impact of oxygen.
  • Analytical Monitoring: Use techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the remaining this compound and the appearance of new peaks indicating degradation products over time. Mass Spectrometry (MS) can help identify the structure of these degradation products.

References

Emulsion Instability: Mechanisms & Identification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the mechanism behind the instability is the first step in troubleshooting. The table below outlines the common physical instability phenomena you might encounter. [1]

Mechanism Description Reversibility
Creaming Dispersed droplets rise to the top due to density differences. [1] Often reversible [1]
Sedimentation Dispersed droplets settle at the bottom due to density differences. [1] Often reversible [1]
Flocculation Droplets aggregate into clusters but do not merge. [1] [2] Often reversible [1]
Coalescence Droplets merge to form larger droplets, leading to phase separation. [1] [2] Irreversible [1]
Ostwald Ripening Larger droplets grow at the expense of smaller ones due to solubility differences. [1] [2] Irreversible

This logical workflow can guide your investigation and corrective actions.

Start Observed Emulsion Instability Analyze Instability Type Analyze Instability Type Start->Analyze Instability Type Creaming/Sedimentation Creaming/Sedimentation Analyze Instability Type->Creaming/Sedimentation Flocculation Flocculation Analyze Instability Type->Flocculation Coalescence Coalescence Analyze Instability Type->Coalescence Ostwald Ripening Ostwald Ripening Analyze Instability Type->Ostwald Ripening Check Density Match\n& Continuous Phase Viscosity Check Density Match & Continuous Phase Viscosity Creaming/Sedimentation->Check Density Match\n& Continuous Phase Viscosity Check Electrostatic Repulsion\n(Zeta Potential) & Steric Hindrance Check Electrostatic Repulsion (Zeta Potential) & Steric Hindrance Flocculation->Check Electrostatic Repulsion\n(Zeta Potential) & Steric Hindrance Evaluate Interfacial Film\nStrength & Emulsifier Coverage Evaluate Interfacial Film Strength & Emulsifier Coverage Coalescence->Evaluate Interfacial Film\nStrength & Emulsifier Coverage Check Dispersed Phase\nSolubility & Add Ripening Inhibitor Check Dispersed Phase Solubility & Add Ripening Inhibitor Ostwald Ripening->Check Dispersed Phase\nSolubility & Add Ripening Inhibitor Solution: Increase viscosity with\ngums/hydrocolloids (e.g., Xanthan gum) Solution: Increase viscosity with gums/hydrocolloids (e.g., Xanthan gum) Check Density Match\n& Continuous Phase Viscosity->Solution: Increase viscosity with\ngums/hydrocolloids (e.g., Xanthan gum)  Leads to Solution: Adjust pH, ionic strength,\nor use biopolymer stabilizers Solution: Adjust pH, ionic strength, or use biopolymer stabilizers Check Electrostatic Repulsion\n(Zeta Potential) & Steric Hindrance->Solution: Adjust pH, ionic strength,\nor use biopolymer stabilizers  Leads to Solution: Optimize emulsifier type\nand concentration (e.g., mixed systems) Solution: Optimize emulsifier type and concentration (e.g., mixed systems) Evaluate Interfacial Film\nStrength & Emulsifier Coverage->Solution: Optimize emulsifier type\nand concentration (e.g., mixed systems)  Leads to Solution: Incorporate a ripening\ninhibitor (e.g., highly insoluble oil) Solution: Incorporate a ripening inhibitor (e.g., highly insoluble oil) Check Dispersed Phase\nSolubility & Add Ripening Inhibitor->Solution: Incorporate a ripening\ninhibitor (e.g., highly insoluble oil)  Leads to

Troubleshooting Guide & Corrective Actions

Here is a summary of common problems, their potential causes, and specific corrective actions you can take in your formulation process. [3]

Problem Potential Root Cause Corrective Action
Phase Separation Insufficient emulsifier; pH change; Incorrect oil-to-emulsifier ratio. [3] Increase emulsifier concentration; Check and adjust pH; Add stabilizing polymers/gums. [3] [4]
Viscosity Changes High content of low-melting point butters; Reliance on non-ionic emulsifiers without polymers. [3] Limit low-m.p. butters to ≤10%; Combine non-ionic emulsifiers with gums/polymers. [3]
Grainy/Waxy Appearance Insufficient heating of waxes; Crystallization of ionic emulsifiers. [3] Ensure phases heated above wax m.p. during emulsification; Use more non-ionic emulsifier. [3]
Color/Aroma Changes Oxidation; Microbial contamination. [3] Add/optimize chelating agents & antioxidants; Verify preservative system efficacy. [3]
Large Droplet Size / Fast Coalescence Inadequate homogenization energy; Slow emulsifier adsorption. [3] [4] Use high-shear homogenization; Ensure rapid interfacial coverage by emulsifier. [3]

Key Experimental Protocols for Stability Assessment

To diagnose issues and validate fixes, you need robust experimental methods.

1. Formulation & Emulsification Protocol

  • Objective: To create a fine, uniform emulsion with minimal initial droplet size.
  • Materials: Oil phase (Isoelemicin), water phase, emulsifier(s), stabilizers.
  • Method:
    • Heat oil and water phases separately to a temperature above the melting point of all components (e.g., 70-80°C). [3]
    • Slowly add the oil phase to the water phase (for O/W) or vice versa (for W/O) under moderate stirring.
    • Homogenize: Use a high-shear mixer (e.g., Ultra-Turrax), colloid mill, or high-pressure homogenizer to break down droplets. Note: Avoid high shear if using shear-sensitive polymers. [3] [4]
    • Cool the emulsion under gentle stirring to prevent crystallization issues.

2. Stability Evaluation: Creaming/Sedimentation

  • Objective: To monitor physical separation over time.
  • Materials: Emulsion sample, graduated cylinder or transparent vial, controlled temperature chamber.
  • Method:
    • Place a known volume of fresh emulsion in a graduated cylinder. Seal to prevent evaporation.
    • Store under controlled temperature (e.g., 25°C, 40°C) and observe periodically.
    • Measure Creaming Index: After a set time, measure the height of the cream or sediment layer (H_S) and the total height of the emulsion (H_T). Calculate the index as (H_S / H_T) × 100%. [4] A lower index indicates better stability.

3. Stability Evaluation: Droplet Size & Zeta Potential

  • Objective: To quantitatively assess physical and electrostatic stability.
  • Materials: Diluted emulsion, particle size analyzer, zeta potential analyzer.
  • Method:
    • Gently dilute the emulsion with the continuous phase (e.g., distilled water) to an appropriate concentration for measurement.
    • Droplet Size: Use laser diffraction or dynamic light scattering. A smaller, stable mean droplet size over time indicates good stability. An increase suggests coalescence or Ostwald ripening. [5] [2]
    • Zeta Potential: Measure the electrostatic potential at the droplet surface. A higher absolute value (typically > |30 mV|) indicates strong electrostatic repulsion between droplets, preventing flocculation and coalescence. [2]

4. Interfacial Rheology Measurement

  • Objective: To assess the mechanical strength of the interfacial film formed by the emulsifier.
  • Materials: Interfacial rheometer.
  • Method:
    • This advanced technique measures the viscoelastic properties (elastic and viscous modulus) of the interface between oil and water.
    • A stable interfacial film with high elasticity can prevent droplet coalescence by forming a rigid barrier. [1] This is particularly important for evaluating mixed emulsifier systems.

Advanced Strategies: Emulsifier Selection & Mixed Systems

For challenging compounds, consider advanced emulsifier strategies:

  • Mixed Emulsifier Systems: Combining different types of emulsifiers can create a denser, more resilient interfacial film. For instance, research shows that mixing betaine (zwitterionic) with nonionic surfactants can achieve ultra-low interfacial tension and high stability through molecular synergy and compact interfacial packing. [6]
  • Biopolymer Stabilizers: Proteins (e.g., whey protein, soy protein) and polysaccharides (e.g., gum Arabic, xanthan gum) can stabilize emulsions by forming thick, viscoelastic interfaces or by increasing the viscosity of the continuous phase. Protein-polysaccharide conjugates are particularly effective. [2] [4]
  • Pickering Emulsions: These are stabilized by solid particles (e.g., silica, protein particles, lipid crystals) that adsorb irreversibly at the oil-water interface, providing a robust physical barrier against coalescence. [5] [2]

References

Quantitative Data on Isoelemicin Variation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative findings for Z-isoelemicin (often reported as a major isomer) from a study on Acorus calamus L. (Sweet flag) [1].

Parameter Details and Values
Major Identified Compounds α-asarone, β-asarone (35.3-90.6%), and Z-isoelemicin (1.7-7.3%), among others [1].
Studied Plant Parts Rhizome and Leaves [1].
Source of Variation Seasonal and altitudinal changes (across three different altitudes) [1].
Analytical Method GC/MS analysis [1].
Reported Quantitative Effect The essential oils showed "vast molecular diversity in terms of quantitative ingredients" across different seasons [1].
Key Implication The data suggests the herb is a good source of bioactive compounds and can work as an antioxidant [1].

Experimental Protocols for Seasonal Variation

Here are detailed methodologies for key experiments in seasonal variation studies, which can be adapted for compounds like isoelemicin.

1. Protocol for Phytochemical Screening via GC/MS Analysis [1]

  • Objective: To identify and quantify the volatile components, including this compound, in plant samples collected across different seasons and altitudes.
  • Materials & Equipment:
    • Plant material (e.g., rhizomes, leaves) collected in different seasons.
    • equipment for essential oil extraction (e.g., Clevenger apparatus).
    • Gas Chromatography-Mass Spectrometry (GC/MS) system.
    • Standard reference compounds (e.g., pure this compound, asarones) for calibration.
  • Procedure:
    • Sample Collection: Collect plant samples from predetermined locations at different altitudes across multiple seasons (e.g., spring, summer, monsoon, winter). Record collection date and location metadata.
    • Essential Oil Extraction: Isolate essential oils from the plant material using hydrodistillation in a Clevenger-type apparatus for a standardized duration (e.g., 3-4 hours).
    • GC/MS Analysis: a. Chromatographic Conditions: Inject the essential oil samples into the GC/MS system. Use a non-polar capillary column (e.g., HP-5MS). The temperature program should be optimized for separation (e.g., start at 60°C, then increase at 3°C/min to 240°C). b. Mass Spectrometry Conditions: Operate the mass spectrometer in electron impact (EI) mode at 70 eV.
    • Compound Identification: Identify constituents by comparing their mass spectra fragmentation patterns with those stored in the NIST/Wiley libraries and by comparing their calculated Retention Indices (RI) with those reported in the literature. Confirm the identity of key compounds like this compound and asarones by co-injection with authentic standards.
    • Quantification: Quantify the relative percentage of each compound, including this compound, using the peak area normalization method (without a correction factor).

2. Protocol for Assessing Seasonal Variation in Disease or Physiological Parameters [2]

  • Objective: To statistically analyze and quantify seasonal patterns in disease occurrence or physiological marker levels.
  • Materials & Equipment: A dataset of case counts or measurements (e.g., immune parameters, infection rates) with corresponding dates of occurrence.
  • Procedure:
    • Data Aggregation: Compile your time-series data, aggregating case counts or measurement averages by month or quarter over several years.
    • Method Selection: Choose a statistical method suitable for your research question [2]:
      • Direct Comparison of Discrete Periods: Simple comparison of disease occurrence between two seasonal extremes (e.g., summer vs. winter) using incidence rate ratios.
      • Geometrical Models (e.g., Edwards' method): Fits a sine curve to the data to estimate the timing of the peak and the peak-to-low ratio. This can be implemented using programmed spreadsheets like Episheet [2].
      • Generalized Linear Models (GLMs): More flexible models that can adjust for covariates (e.g., age, sex) and secular trends over time. These models allow for the estimation of the magnitude and timing of seasonal peaks and valleys [2].
    • Quantification: Calculate the peak-to-low ratio (a measure of relative risk comparing the month with the highest incidence to the month with the lowest) and determine the amplitude (difference between peak and trough) of the seasonal pattern [2].

Troubleshooting Common Experimental Challenges

Issue: High variability in compound quantification between technical replicates.

  • Potential Cause: Inconsistent sample preparation or injection volume in GC/MS.
  • Solution: Ensure all steps of the extraction and analysis are highly standardized. Use an internal standard (a known compound added to the sample at the beginning of preparation) to correct for variations in sample processing and instrument response [1].

Issue: Difficulty in distinguishing true seasonal effects from random fluctuations.

  • Potential Cause: Insufficient data points or short time series.
  • Solution: Collect data over multiple annual cycles (at least 3-5 years) to robustly identify a consistent seasonal signal. Employ statistical models like Generalized Linear Models (GLMs) that can account for and help isolate the seasonal component from background noise and long-term trends [2].

Issue: Laboratory conditions fail to replicate real-world environmental stochasticity.

  • Potential Cause: Traditional step-wise or constant condition protocols do not reflect the nonpredictable nature of actual weather [3].
  • Solution: Consider incorporating stochastic elements into experimental designs. For example, use a computer-programmed input to create random, nonpredictable variations in environmental variables (like temperature) within a defined range, mimicking natural conditions more closely [3].

Experimental Workflow Visualization

The following Graphviz diagram illustrates the core workflow for a seasonal variation study, from design to data interpretation.

seasonal_study_workflow start Study Design collection Sample/Data Collection (Across seasons & years) start->collection processing Sample Processing & Data Aggregation collection->processing analysis Analysis: - GC/MS (Phytochemistry) - Statistical Models processing->analysis interpretation Data Interpretation & Conclusion analysis->interpretation

Experimental Workflow for Seasonal Studies

References

Isoelemicin quantification method validation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Method Validation

Method validation ensures an analytical procedure is reliable and suitable for its intended purpose. The core principles from research on quantifying similar plant compounds like formononetin and biochanin A, or mycotoxins, can be applied to isoelemicin [1] [2].

Key parameters to validate for an this compound quantification method (e.g., using HPLC-UV) are summarized in the table below.

Validation Parameter Description & Target Criteria Experimental Protocol Summary
Specificity [2] Confirms that the method accurately measures only this compound without interference. Compare chromatograms of a pure standard, a blank sample, and the sample spiked with the standard. The this compound peak should be well-resolved with no interfering peaks at the same retention time.
Linearity [2] The ability to obtain test results proportional to analyte concentration. Prepare and analyze at least 5 concentrations of isoelemectin standard, ideally from 50% to 150% of the expected target concentration. The calibration curve should have a coefficient of determination (R²) of ≥ 0.999 [2].
Accuracy [2] The closeness of measured value to the true value. Spike sample matrix with known amounts of this compound at multiple levels (e.g., 80%, 100%, 120% of target). Measure recovery rates; acceptable ranges are typically 84-106% [2].

| Precision [2] | The closeness of agreement between a series of measurements. | Analyze multiple replicates (n=5) of the same sample. • Intra-day Precision: Within one day, results should have ≤ 2% RSD (Relative Standard Deviation). • Inter-day Precision: Over different days/labs, results should have ≤ 2% RSD [2]. | | Limit of Quantification (LOQ) [2] | The lowest amount of this compound that can be quantified with acceptable accuracy and precision. | LOQ is determined from the calibration curve as 10 × (Standard Deviation of the intercept / Slope of the curve). A signal-to-noise ratio of 10:1 is also a common practical assessment. |

Experimental Workflow for HPLC-UV Analysis

The following diagram outlines a general workflow for developing and running an HPLC-UV analysis for a compound like this compound, synthesizing common practices from the literature.

G HPLC-UV Method Development and Analysis Workflow Start Start Method Development SamplePrep Sample Preparation • Extract & weigh plant material • Dissolve in solvent (e.g., MeOH) • Filter sample Start->SamplePrep StdPrep Standard Preparation • Dissolve pure this compound • Create serial dilutions for calibration curve Start->StdPrep HPLCConfig HPLC-UV Instrument Setup SamplePrep->HPLCConfig StdPrep->HPLCConfig Column Column Selection • Typically C18 (e.g., 4.6x250mm, 5µm) HPLCConfig->Column MobilePhase Mobile Phase & Gradient • A: Acidified Water (e.g., 1% Acetic Acid) • B: Acetonitrile • Optimize gradient elution HPLCConfig->MobilePhase Detection UV Detection • Select optimal wavelength (e.g., ~270-280 nm for aromatics) HPLCConfig->Detection Run Run Analysis • Inject standards and samples • Monitor peak shape and retention time Column->Run MobilePhase->Run Detection->Run DataAnalysis Data Analysis & Validation • Plot calibration curve • Calculate validation parameters (Accuracy, Precision, LOQ, LOD) Run->DataAnalysis

Frequently Asked Questions

Q1: Why is my this compound peak poorly shaped or unresolved?

  • A: This is often a Specificity issue [2]. To troubleshoot:
    • Adjust the Mobile Phase: Modify the ratio of solvents (e.g., water and acetonitrile) or use a steeper gradient to improve separation.
    • Optimize the Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can enhance peak shape.
    • Check Column Health: An old or degraded column may need replacement.

Q2: My recovery rates for accuracy tests are outside the acceptable range (e.g., <80% or >110%). What could be wrong?

  • A: This indicates a problem with the sample preparation or the method's interaction with the sample matrix [2].
    • Incomplete Extraction: Ensure the extraction method (e.g., solvent, time, temperature) fully releases this compound from the plant material.
    • Matrix Interference: Complex samples can cause signal suppression or enhancement. Try a cleaner sample preparation, such as solid-phase extraction (SPE).

Q3: The calibration curve for my method is not linear (R² < 0.999). How can I fix this?

  • A: This is a fundamental Linearity failure [2].
    • Check Standard Purity: Ensure your this compound standard is pure and correctly weighed.
    • Verify Instrument Performance: Confirm the UV detector is functioning correctly and there are no leaks or pressure fluctuations in the HPLC system.
    • Dilute Samples: The concentration range might be outside the linear dynamic range of the detector. Try a narrower or more appropriate concentration range.

Q4: How can I improve the sensitivity of my method to detect lower amounts of this compound?

  • A: To achieve a lower Limit of Quantification (LOQ) [2]:
    • Concentrate the Sample: Increase the amount of starting material or reduce the final dissolution volume.
    • Optimize Detection Wavelength: Use a UV wavelength where this compound has maximum absorption.
    • Use a Larger Injection Volume: If the system pressure allows, a larger injection volume can put more analyte on the column.

How to Proceed Without a Specific Protocol

Since a direct method was not found, I suggest you:

  • Use the provided framework of validation parameters and the general workflow as a blueprint for developing your own method.
  • Search scientific databases like SciFinder, PubMed, or Google Scholar for this compound in specific plant species, as existing methods for those plants may be adaptable.
  • Consult pharmacopeial guidelines (e.g., USP, ICH) for the most authoritative and detailed general requirements for analytical method validation.

References

Chemical Profile & Biological Activity Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available data for elemicin and isoelemicin. A direct comparison is not yet possible for many properties, highlighting an area for future research.

Property/Aspect Elemicin This compound
Chemical Structure 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene [1] 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene [2]
IUPAC Name 1,2,3-Trimethoxy-5-(prop-2-en-1-yl)benzene [1] 1,2,3-Trimethoxy-5-[(E)-prop-1-enyl]benzene [2]
CAS Number 487-11-6 [1] 5273-85-8 [2]
Molecular Formula C₁₂H₁₆O₃ [1] C₁₂H₁₆O₃ [2]
Molecular Weight 208.257 g·mol⁻¹ [1] 208.257 g·mol⁻¹ [2]
Estimated logP Information missing 2.792 (Estimated) [2]
Reported Activities Antimicrobial, antioxidant, antiviral, anti-acetylcholinesterase, psychoactive/toxicity [1] [3] [4] Information missing from search results
Mechanism of Toxicity Metabolic activation to 1′-hydroxyelemicin by CYP enzymes (CYP1A1, CYP1A2, CYP3A4), forming reactive metabolites that cause cellular toxicity [3]. Information missing from search results

Key Experimental Data and Protocols

Here is a detailed look at the experimental findings and methodologies for elemicin, which has been more extensively studied, particularly regarding its toxicity.

Detailed Toxicity Mechanism of Elemicin

Research has established that elemicin's cytotoxicity is not caused by the parent compound itself but by its metabolic activation [3]. The key steps are:

  • 1'-Hydroxylation: Elemicin is metabolized primarily in the liver by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A4 identified as major contributors) to form 1′-hydroxyelemicin [3].
  • Reactive Metabolite Formation: 1′-hydroxyelemicin is further converted into a highly reactive metabolite [3].
  • Cellular Damage: This reactive metabolite binds to crucial cellular macromolecules like proteins and glutathione, and can also form DNA adducts, leading to cell damage or death [3].
  • Toxicity Amelioration: Administration of N-acetylcysteine (NAC), a precursor to glutathione, was shown to significantly reduce elemicin-induced cytotoxicity. Conversely, depleting cellular cysteine reserves with diethyl maleate (DEM) increased toxicity [3].

The following diagram illustrates this metabolic activation pathway:

G Elemicin Elemicin HydroxyElemicin 1'-Hydroxyelemicin Elemicin->HydroxyElemicin 1'-Hydroxylation CYPenzymes CYP Enzymes (CYP1A1, CYP1A2, CYP3A4) CYPenzymes->HydroxyElemicin Catalyzes ReactiveMetabolite Reactive Metabolite HydroxyElemicin->ReactiveMetabolite CellDamage Cellular Damage (Protein/DNA binding, Cytotoxicity) ReactiveMetabolite->CellDamage Protection Reduced Toxicity ReactiveMetabolite->Protection NAC NAC Administration NAC->Protection Ameliorates

Structure-Activity Relationship (SAR) Insights

While direct data for this compound is limited, general principles of Structure-Activity Relationships (SAR) for phenylpropenes can provide context for future comparative studies [5]:

  • Side Chain Geometry: The primary structural difference is the double bond in the allyl side chain. Elemicin has a terminal allyl group (-CH₂-CH=CH₂), while this compound has a trans (E) propenyl group (-CH=CH-CH₃). This difference can significantly influence how the molecule interacts with enzymes and receptors [5] [2].
  • Importance of Hydrophobicity: The hydrophobicity (often measured as logP) of a compound is a critical factor in its biological activity, as it affects cellular membrane penetration. The estimated logP for this compound is 2.79 [2]. While the logP for elemicin was not located in the search results, this is a key parameter to measure for comparison [5].
  • Methoxy Substitutions: Both compounds share the same 1,2,3-trimethoxy pattern on the aromatic ring. The number and position of these methoxy groups are known to influence antimicrobial and other biological activities in phenylpropenes [5].

Research Implications and Future Directions

The available data, while incomplete, points to several critical areas for further investigation:

  • Focus on this compound: There is a significant gap in the literature regarding the specific biological activities and toxicity profile of this compound.
  • Direct Comparative Studies: Future research should involve direct, side-by-side comparisons of both compounds in the same experimental systems, particularly assessing:
    • Potency in reported activities like antimicrobial and antioxidant assays.
    • Metabolic pathways and identification of which CYP enzymes metabolize this compound.
    • Comparative cytotoxicity and the role of metabolic activation in this compound.
  • Molecular Target Identification: Research is needed to confirm the psychoactive potential of elemicin and to identify the molecular targets for both compounds, such as investigating the suggested 5-HT2A receptor agonism for elemicin [1].

References

Isoelemicin vs myristicin toxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profiles at a Glance

The table below summarizes the basic chemical information and known toxicity for both compounds.

Feature Myristicin Isoelemicin
IUPAC Name 7-Allyl-5-methoxy-1,3-benzodioxole [1] 1,2,3-Trimethoxy-5-[(E)-prop-1-enyl]benzene [2]
Chemical Structure Myristicin chemical structure: A benzene ring with a methylenedioxy group (O-CH2-O) attached to carbons 1 and 3, a methoxy group (-OCH3) on carbon 5, and an allyl group (-CH2-CH=CH2) on carbon 7. this compound chemical structure: A benzene ring with methoxy groups (-OCH3) attached to carbons 1, 2, and 3. A (E)-1-propenyl group (-CH=CH-CH3) is attached to carbon 5.
Molecular Formula C₁₁H₁₂O₃ [1] C₁₂H₁₆O₃ [2]
Natural Sources Nutmeg, parsley, carrots, dill, black pepper [1] [3] [4] Found in mace oil, cubeb oil, and other plants in trace amounts [2]
Summary of Toxicity Data See detailed tables below for comprehensive data. No specific in vitro or in vivo toxicity data was found in the search results. [2]

Detailed Toxicity Profile of Myristicin

The toxicity of myristicin has been studied in various models, and the key data is summarized in the table below.

Assay/Model Key Findings Experimental Details (Methodology Summary)

| Human Hepatoma Cells (HepG2) [5] | - Myristicin: Not genotoxic up to 600 μM.

  • 1'-Hydroxymyristicin (metabolite): Genotoxic from 150 μM. | Protocol: 24-hour exposure. Genotoxicity assessed via alkaline comet assay and micronucleus test. Cytotoxicity measured via MTT and Neutral Red uptake assays. | | Human Neuroblastoma Cells (SK-N-SH) [1] [4] | - Induces apoptosis; activates caspase-3; causes cytochrome c release. | Protocol: Cells treated with myristicin (up to 1 mM). Apoptosis measured by Western blot for cytochrome c, caspase-3, and PARP cleavage. Morphological changes observed. | | In Vivo Human Intoxication [1] [3] | - Psychoactive, deliriant effects at ~6–7 mg/kg (from 10-15 g nutmeg).
  • Symptoms: hallucinations, tachycardia, dry mouth, anxiety. | Context: Data from case reports of nutmeg overdose. Symptoms appear 3-8 hours post-ingestion and can last up to 72 hours. | | Enzyme Inhibition [1] [3] [4] | - Weak Monoamine Oxidase (MAO) inhibitor.
  • Inhibits Cytochrome P450 enzymes (strongest on CYP1A2). | Protocol: Enzyme activity measured in vitro with human enzymes. |

The primary metabolic pathways and proposed mechanisms for myristicin's toxicity, particularly its ability to cause cellular apoptosis, are illustrated below.

G cluster_apoptosis Mechanism of Apoptosis (SK-N-SH cells) Myristicin Myristicin Metabolite 1'-Hydroxymyristicin Myristicin->Metabolite Phase I Metabolism (CYP1A1) Apoptosis Induces Apoptosis Myristicin->Apoptosis Enzyme_Inhibition Enzyme Inhibition (MAO, CYP450) Myristicin->Enzyme_Inhibition DNA_Adducts Potential DNA Adducts Metabolite->DNA_Adducts Phase II Metabolism (SULT) A Myristicin B Cytochrome c Release A->B C Caspase-3 Activation B->C D PARP Cleavage C->D E Cell Death D->E

Myristicin Metabolism and Toxicity Pathways

Detailed Experimental Protocols

For researchers looking to replicate or design studies, here are more detailed methodologies for key assays referenced above.

  • HepG2 Cell Cyto- and Genotoxicity Assay [5]

    • Cell Culture: HepG2 cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
    • Treatment: Confluent monolayers are exposed to myristicin or 1'-hydroxymyristicin (dissolved in DMSO, final concentration ≤0.1%) at concentrations ranging from 50 to 600 μM for 24 hours.
    • Cytotoxicity Assessment:
      • MTT Assay: After treatment, MTT dye is added to cells. Metabolically active cells reduce MTT to purple formazan crystals, which are dissolved in DMSO, and absorbance is measured at 550 nm.
      • Neutral Red Assay: Cells are incubated with Neutral Red dye, which is incorporated into the lysosomes of viable cells. After washing, the dye is extracted and quantified by measuring absorbance at 550 nm.
    • Genotoxicity Assessment:
      • Comet Assay: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. DNA damage is quantified by the length of the "comet tail" using fluorescence microscopy.
      • Micronucleus Test: Cells are examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosomal fragments or whole chromosomes lagging during cell division.
  • Apoptosis Assay in SK-N-SH Cells [1] [4]

    • Cell Treatment: Human neuroblastoma SK-N-SH cells are treated with myristicin (e.g., at 1 mM) for a specified duration.
    • Western Blot Analysis: Treated cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against apoptotic markers:
      • Cytochrome c: Release from mitochondria into the cytosol is a key early apoptotic event.
      • Cleaved Caspase-3: The activated form of this enzyme is a central effector of apoptosis.
      • Cleaved PARP: A substrate of caspase-3; its cleavage is a hallmark of apoptosis.
    • Morphological Assessment: Cells are observed under a microscope for characteristic apoptotic changes like cytoplasmic contraction, chromatin condensation, and nuclear fragmentation.

How to Proceed with a Comparison

The lack of data for this compound makes a complete comparison challenging. To build one, you could consider the following approaches:

  • Consult Specialized Databases: Use toxicology databases referenced in the search results, such as the EPA's CompTox Chemicals Dashboard or ToxCast Data [6], which may contain unpublished or high-throughput screening data for both compounds.
  • Extrapolate from Structural Analogs: In the absence of direct data, the toxicity of this compound is sometimes discussed in the context of its structural similarity to other compounds like elemicin and myristicin [4]. However, this is hypothetical and requires experimental validation.
  • Conduct Original Research: The most reliable approach would be to perform parallel in vitro toxicity assays (like those described for myristicin) on both compounds to generate comparable data.

References

Isoelemicin seasonal variation composition

Author: Smolecule Technical Support Team. Date: February 2026

Isoelemicin Composition in Acorus calamus

The table below summarizes the key findings from a study on Sweet flag (Acorus calamus), where Z-isoelemicin was identified as a major constituent of its essential oil [1].

Plant Species Plant Part Major Constituents This compound Content (Range) Seasonal Context
Sweet flag (Acorus calamus) [1] Rhizome and Leaves α-asarone, β-asarone (35.3-90.6%), Z-isoelemicin [1] 1.7% - 7.3% [1] Studied across seasons and altitudes; specific best season for this compound not identified [1].

Experimental Methodology

The data comes from a study titled "Seasonal Variation in Essential Oil Compositions and Antioxidant Properties of Acorus calamus L. Accessions" [1].

  • Experimental Workflow: The general workflow for this type of study is outlined in the diagram below.

Start Plant Material Collection A Sample Preparation (Drying, Grinding) Start->A B Essential Oil Extraction (Hydrodistillation) A->B C Chemical Analysis (GC/MS) B->C D Data Processing & Statistical Analysis C->D End Publication of Composition Data D->End

  • Detailed Protocols:
    • Sample Collection: Rhizome and leaf samples of Acorus calamus were collected from different altitudes and in different seasons [1].
    • Phytochemical Screening: Essential oils were extracted and their chemical composition was determined using GC/MS analysis [1].
    • Antioxidant Assay: The antioxidant activity of the essential oils was evaluated using in vitro methods, including DPPH radical-scavenging activity, reducing power, and chelating properties of Fe²⁺ [1].

Interpretation and Research Guidance

  • Significance of Variation: The study confirms that the essential oil of Acorus calamus, which includes Z-isoelemicin, shows significant quantitative molecular diversity across different seasons [1]. This highlights the importance of harvest timing for obtaining desired compound yields.
  • General Principles: While not specific to this compound, seasonal changes like temperature, rainfall, and photoperiod are known to influence the production of plant secondary metabolites, including volatile oils and phenylpropanoids [2]. Biosynthesis can be affected by factors like water stress and long photoperiods [2].

References

Common Extraction Methods for Bioactive Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines several techniques used to extract plant-based compounds, though their specific performance on isoelemicin requires further investigation.

Extraction Method Key Principle Reported General Advantages Reported General Limitations
Supercritical Fluid Extraction (SFE) [1] [2] [3] Uses supercritical fluids (e.g., CO₂) as solvents [2]. High purity, low environmental impact, preserves thermolabile compounds [1] [2]. High equipment cost, complexity [2].
Steam Distillation (Entrainment) [1] Volatile compounds are carried by steam vapor, then condensed. Effective for volatile oils, well-established [1]. High heat may degrade some compounds [1].
Microwave-Assisted Extraction (MAE) [4] [5] Microwave energy heats solvents and plant tissues internally. Rapid, reduced solvent use, improved yield for some compounds [4] [5]. Optimization of multiple parameters (power, time) is needed [4].
Ultrasound-Assisted Extraction (UAE) [6] Ultrasonic waves cause cavitation, disrupting cell walls. Simple, efficient, low equipment cost [6]. Process parameters (time, temperature) require optimization [6].
Soxhlet Extraction [1] Continuous cycling of solvent through the plant material. Simple, low equipment cost. High temperature, long duration, less efficient [1].
Pressurized Liquid Extraction (PLE) [3] Uses liquid solvents at high pressures and temperatures. Fast, automated, uses less solvent. High equipment cost.

Experimental Design for Method Comparison

To objectively compare extraction methods for a compound like this compound, researchers typically follow a structured protocol. The diagram below outlines a general experimental workflow you could adapt.

Plant Material Selection\n& Preparation Plant Material Selection & Preparation Systematic Extraction\nUsing Different Methods Systematic Extraction Using Different Methods Plant Material Selection\n& Preparation->Systematic Extraction\nUsing Different Methods Analytical Quantification\n& Characterization Analytical Quantification & Characterization Systematic Extraction\nUsing Different Methods->Analytical Quantification\n& Characterization Data Analysis on Yield,\nPurity & Efficiency Data Analysis on Yield, Purity & Efficiency Analytical Quantification\n& Characterization->Data Analysis on Yield,\nPurity & Efficiency

Key steps in the workflow include:

  • Plant Material Selection & Preparation: Use a standardized, botanically certified source to ensure consistent compound profile [1]. The plant material is often dried and ground into a fine, homogeneous powder to maximize surface area for solvent contact [7].
  • Systematic Extraction: Run extractions in parallel, controlling and documenting all key parameters for reproducibility [1] [6] [5].
  • Analytical Quantification: Analyze the extracts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify this compound and quantify its concentration [1].
  • Data Analysis: Compare the methods based on quantitative metrics.

Research Recommendations

To advance knowledge on this compound extraction, you could:

  • Focus on Source Plants: Since this compound is found in plants like Myristica fragrans (nutmeg) [6], target your research on these specific species.
  • Adopt a Comparative Framework: Use the methodologies from studies on other compounds. For example, one study compared SFE, steam entrainment, and Soxhlet for essential oils from oregano and coriander [1].
  • Optimize Selectively: Remember that the best method is often compound-specific. For instance, while SFE provided the highest purity in one study, steam entrainment showed a superior antimicrobial effect, indicating that the "best" method depends on the target application [1].

References

How Pharmacokinetic Studies are Conducted

Author: Smolecule Technical Support Team. Date: February 2026

For a novel compound, a PK study generally follows a structured workflow. The diagram below outlines the key stages from initial design to final data analysis.

G Start Study Population (Healthy Volunteers or Patients) Dosing Drug Administration (Single or Multiple Dosing) Start->Dosing Sampling Biological Sample Collection (Blood, Plasma, Urine) Dosing->Sampling Bioanalysis Bioanalysis (LC-MS/MS) Sampling->Bioanalysis PKParams PK Parameter Calculation (Non-compartmental analysis) Bioanalysis->PKParams Modeling Data Modeling (Compartmental or PBPK modeling) PKParams->Modeling Report Report and Interpretation Modeling->Report

Standard Pharmacokinetic Parameters and Methods

Once data is collected, key parameters are calculated to understand the drug's behavior in the body. The table below summarizes these core parameters and common experimental methods, as seen in recent studies [1] [2] [3].

Parameter Description Common Experimental Method
C~max~ Maximum plasma drug concentration Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]
AUC Total drug exposure over time (Area Under the Curve) Non-compartmental analysis of concentration-time data [1]
T~1/2~ Elimination half-life WinNonlin or similar PK analysis software [1]
CL Clearance (volume of plasma cleared of drug per unit time) Determined from dose and AUC [2]
V~z~ Volume of distribution Non-compartmental model analysis [1]
Protein Binding Fraction of drug bound to plasma proteins Equilibrium dialysis or ultracentrifugation [1]

Advanced Modeling Techniques in PK Studies

Modern drug development often uses sophisticated modeling to predict and interpret pharmacokinetics:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: This "bottom-up" approach uses a compound's physicochemical properties and in vitro data to simulate its absorption, distribution, metabolism, and excretion (ADME) in a virtual human body [3]. This can help anticipate drug behavior before costly clinical trials.
  • Machine Learning (ML) Integration: Recent platforms combine PBPK models with ML to predict critical input parameters (like plasma protein binding and clearance) directly from a drug's molecular structure, reducing the need for extensive initial lab experiments [3].
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: This technique links the PK profile of a drug to its physiological effects (PD). For instance, it can model the relationship between insulin concentration and the resulting glucose infusion rate required to maintain blood sugar levels [4].

References

Understanding and Quantifying Synergistic Effects

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic effects are observed when two or more agents interact to produce a combined effect that is greater than the sum of their individual effects [1]. This is a key strategy in drug development, particularly for complex diseases like cancer, as it can improve efficacy and reduce adverse side effects [1].

Several mathematical models and indices are used to quantify these interactions:

Model/Index Core Principle Key Formula(s) Application Context

| Isobologram Analysis [1] [2] | Based on dose addition (Loewe additivity). Defines additive effect as a straight line on an isobole graph. | Additivity: OE(da, db) = OE(da) + OE(db) Synergy: OE(da, db) > OE(da) + OE(db) Antagonism: OE(da, db) < OE(da) + OE(db) (OE = Observed Effect) | Often used for compounds with similar modes of action [2]. | | Combination Index (CI) [1] [2] | Quantifies the degree of interaction. Popularized by Chou and Talalay [1]. | CI < 1 = Synergy CI = 1 = Additivity CI > 1 = Antagonism | Used in both mutually exclusive and non-exclusive models of action [2]. | | Hill Response Surface [2] | An n-dimensional logistic model used as a 'null-interaction' reference, generalizing the Loewe additivity concept [2]. | Solution to a logistic partial differential equation (PDE). | Provides a flexible reference model, especially for dose-response curves with varying slopes [2]. |

General Experimental Protocols for Synergy Studies

The following workflow outlines the key stages in a typical synergy study, from experimental design to data analysis. This process is adaptable for investigating combinations involving compounds like isoelemicin.

Key Methodological Details:

  • Cell Viability Assay: A common method is the CCK-8 assay, where the amount of formazan dye produced by cellular dehydrogenases is measured to determine the number of viable cells [3]. Data is often processed using software like Genedata Screener for high-throughput analysis [4].
  • Pathway Analysis: After identifying a synergistic effect, mechanisms can be deciphered using transcriptomics (e.g., RNA-seq) and bioinformatics tools like GeneGo MetaCore for pathway enrichment analysis [3] [5]. This helps identify unique and overlapping pathways activated by the combination compared to monotherapies [5].

How to Proceed with Research on this compound

Since direct data on this compound is unavailable, I suggest the following research strategies:

  • Broaden Your Search: Look for scientific literature on the synergistic effects of elemicin or other related phenylpropenes. Research on structurally similar compounds can provide valuable clues and experimental precedents.
  • Investigate Natural Sources: this compound is a constituent of various plants. Research the ethnopharmacological use of these plants (e.g., in Traditional Chinese Medicine or Ayurveda) for conditions like inflammation or cancer. This can provide hypotheses for which drug combinations might be worth testing. For example, the combination of jasminoidin and baicalin showed an additive effect, while jasminoidin and ursodeoxycholic acid showed a synergistic effect in treating cerebral ischemia [5].
  • Explore General Mechanisms: The specific mechanisms for this compound are unknown, but synergy can work through several established pathways [1]:
    • Multi-target effects: The compounds act on different complementary targets or pathways.
    • Pharmacokinetic modulation: One compound improves the solubility, absorption, or bioavailability of another.
    • Interference with resistance: One compound neutralizes the target's resistance mechanism to the other.

References

×

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

208.109944368 Da

Monoisotopic Mass

208.109944368 Da

Heavy Atom Count

15

Appearance

Oil

UNII

9260LA114I

Other CAS

5273-85-8
487-12-7

Wikipedia

Isoelemicin

Dates

Last modified: 08-15-2023

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